1-Pentyl-1H-indole-2,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-pentylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPQGQPUANQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364501 | |
| Record name | 1-Pentyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-90-8 | |
| Record name | 1-Pentyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 1-Pentyl-1H-indole-2,3-dione, an N-substituted derivative of isatin (1H-indole-2,3-dione). This document consolidates available data on its physicochemical characteristics, synthetic approaches, and biological significance, presenting it in a manner accessible to researchers in medicinal chemistry, pharmacology, and drug development.
Core Chemical and Physical Properties
This compound, also known as 1-Pentylindoline-2,3-dione, belongs to the isatin class of compounds. Isatins are recognized for their versatile synthetic utility and are a recurring scaffold in a multitude of biologically active molecules.[1][2] The addition of a pentyl group to the nitrogen at position 1 modifies the lipophilicity and steric profile of the parent isatin molecule, potentially influencing its biological interactions.
Quantitative physicochemical data for this compound is summarized below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-pentylindole-2,3-dione | PubChem[3] |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 217.26 g/mol | ChemicalBook[4], PubChem[3] |
| CAS Number | 4290-90-8 | ChemicalBook[4], PubChem[3] |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=O)C1=O | PubChem[3] |
| InChI | InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | PubChem[3] |
| InChIKey | UGVPQGQPUANQSX-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Experimental Protocols
The synthesis of N-substituted isatins like this compound typically starts from isatin itself or involves building the indole ring system. While a specific protocol for the direct synthesis of the pentyl derivative was not detailed in the provided literature, general and established methods for isatin derivatization are highly applicable.
General Experimental Protocol: N-Alkylation of Isatin
A common method for preparing N-alkylated isatins is the reaction of isatin with an appropriate alkyl halide in the presence of a base.
Methodology:
-
Reaction Setup: To a solution of isatin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 equivalents).
-
Addition of Alkylating Agent: The mixture is stirred at room temperature, and the alkylating agent, in this case, 1-bromopentane or 1-iodopentane (1.1 equivalents), is added dropwise.
-
Reaction Progression: The reaction mixture is stirred, often with heating (e.g., 60-80°C), for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Workflow for Synthesis and Characterization
The overall process from synthesis to characterization is a critical workflow in chemical research. It ensures the identity and purity of the target compound.
Caption: General workflow for the synthesis and spectroscopic characterization of N-alkylated isatins.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pentyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the aromatic protons on the indole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to the carbonyl carbons (C2 and C3), the aromatic carbons, and the five distinct carbons of the pentyl chain.
-
IR (Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands for the two carbonyl (C=O) groups, typically in the range of 1700-1750 cm⁻¹.[6]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 217.26.[3][4]
Biological Activity and Potential Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[7][8][9] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[10]
Anticancer and Antibacterial Potential
Research on related indole derivatives has demonstrated potent anticancer activity.[10] For instance, certain novel indole compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[8][10] The mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and the p53-MDM2 axis.[10]
Furthermore, the isatin core has been identified as a promising scaffold for developing new antifouling and antibacterial agents, with synthetic analogues showing potent activity against various marine bacteria.[7]
Postulated Signaling Pathway Modulation
Based on studies of structurally related indole derivatives, a potential mechanism of action for this compound in a cancer context could involve the dual inhibition of critical cell survival pathways. The diagram below illustrates this hypothesized mechanism.
Caption: Hypothesized modulation of EGFR and p53-MDM2 pathways by an indole-dione agent.
Conclusion
This compound is a derivative of a synthetically versatile and biologically significant class of compounds. Its chemical properties are defined by the core isatin structure functionalized with a five-carbon alkyl chain. While specific experimental data on this particular molecule is limited in publicly available literature, its synthesis and characterization can be reliably achieved through established chemical protocols. The known anticancer and antibacterial activities of related isatin derivatives suggest that this compound holds potential as a scaffold for further investigation in drug discovery and development. Future research should focus on its specific biological targets and mechanisms of action to fully elucidate its therapeutic potential.
References
- 1. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C13H15NO2 | CID 1581092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 4290-90-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
1-Pentyl-1H-indole-2,3-dione: A Technical Overview of a Potential Bioactive Scaffold
CAS Number: 4290-90-8 Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.26 g/mol
This technical guide provides a comprehensive overview of 1-Pentyl-1H-indole-2,3-dione, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold. While specific research on this particular N-pentyl substituted molecule is limited in publicly available literature, this document consolidates general knowledge on the synthesis, chemical properties, and potential biological activities of N-alkylated isatins, providing a framework for researchers, scientists, and drug development professionals interested in this compound class.
Chemical Properties and Synthesis
This compound, also known as N-pentylisatin or 1-pentylindoline-2,3-dione, belongs to the class of N-substituted isatins. The introduction of an alkyl group at the N-1 position of the isatin core can influence its physicochemical properties, such as lipophilicity, which may in turn affect its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem |
| Molecular Weight | 217.26 g/mol | PubChem |
| IUPAC Name | 1-pentylindole-2,3-dione | PubChem |
| CAS Number | 4290-90-8 | PubChem |
Synthesis
The synthesis of this compound typically follows established protocols for the N-alkylation of isatin. These methods generally involve the deprotonation of the indole nitrogen of isatin using a base, followed by nucleophilic substitution with an appropriate pentyl halide.
A common laboratory-scale synthesis involves the reaction of isatin with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base and a suitable solvent.
Materials:
-
Isatin
-
1-Bromopentane (or other pentyl halide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Isatin is dissolved in a polar aprotic solvent such as DMF or acetonitrile.
-
A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the isatin at the N-1 position, forming the isatin anion.
-
The pentyl halide (e.g., 1-bromopentane) is added to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to facilitate the alkylation.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Microwave-assisted synthesis has also been reported as an efficient method for the N-alkylation of isatin, often leading to shorter reaction times and higher yields.
Potential Biological Activities
Antimicrobial Activity
Isatin derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The N-alkylation of isatin can modulate the antimicrobial spectrum and potency.
Anticancer Activity
Numerous isatin derivatives have demonstrated significant in vitro and in vivo anticancer activity against various cancer cell lines. The proposed mechanisms of action are diverse and include:
-
Inhibition of protein kinases (e.g., cyclin-dependent kinases, receptor tyrosine kinases)
-
Induction of apoptosis
-
Inhibition of tubulin polymerization
-
Angiogenesis inhibition
Antiviral Activity
The isatin core has been incorporated into molecules with potent antiviral activity against a range of viruses, including HIV, influenza, and coronaviruses. The antiviral mechanism can involve the inhibition of viral enzymes such as proteases and polymerases.
Experimental Workflows and Future Directions
The lack of specific data for this compound presents an opportunity for further research. A logical workflow for investigating this compound would involve its synthesis and subsequent screening for various biological activities.
Caption: A proposed experimental workflow for the synthesis and biological evaluation of this compound.
Further research into this compound could involve synthesizing the compound and screening it against a panel of bacterial, fungal, cancer, and viral targets to determine its bioactivity profile. Positive hits would then warrant more in-depth mechanistic studies to elucidate its mode of action, potentially leading to the development of novel therapeutic agents. The N-pentyl group may confer specific properties that differentiate its activity from other N-alkylated isatins, making it a worthwhile candidate for investigation.
Synthesis of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Pentyl-1H-indole-2,3-dione, also known as N-pentylisatin, commencing from indole. The synthesis is a two-step process involving the N-alkylation of indole to form 1-pentylindole, followed by its oxidation to the desired this compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and derivatization of indole-based compounds.
Introduction
Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anticonvulsant, antiviral, and anti-inflammatory agents. The introduction of an alkyl group, such as a pentyl group, at the N1 position of the isatin core can significantly modulate its physicochemical properties and biological activity. This guide outlines a reliable and efficient synthetic route to this compound starting from the readily available precursor, indole.
Synthetic Pathway Overview
The synthesis of this compound from indole is accomplished in two primary sequential reactions:
-
N-Pentylation of Indole: The first step involves the alkylation of the nitrogen atom of the indole ring with a suitable pentylating agent to yield 1-pentylindole.
-
Oxidation of 1-Pentylindole: The intermediate, 1-pentylindole, is then subjected to an oxidation reaction to introduce the dione functionality at the 2 and 3 positions of the indole ring, affording the final product, this compound.
Figure 1: Overall synthetic pathway for this compound from indole.
Experimental Protocols
This section provides detailed experimental procedures for the two key synthetic steps.
Step 1: Synthesis of 1-Pentylindole (N-Pentylation of Indole)
The N-alkylation of indole is typically achieved by deprotonating the indole nitrogen with a strong base, followed by reaction with an alkyl halide. A common and effective method utilizes sodium hydride as the base and 1-bromopentane as the pentylating agent.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation, resulting in the formation of the sodium salt of indole.
-
1-Bromopentane (1.2 eq.) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of ice-cold water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 1-pentylindole.
Quantitative Data Summary (Step 1):
| Reagent/Parameter | Molar Ratio (to Indole) | Quantity (for 10 mmol scale) | Notes |
| Indole | 1.0 | 1.17 g | Starting material |
| Sodium Hydride (60%) | 1.2 | 0.48 g | Base |
| 1-Bromopentane | 1.2 | 1.81 g (1.45 mL) | Alkylating agent |
| Anhydrous DMF | - | 50 mL | Solvent |
| Reaction Temperature | - | 0 °C to Room Temp. | - |
| Reaction Time | - | 12 - 24 hours | Monitor by TLC |
| Expected Yield | - | 85-95% | After purification |
Step 2: Synthesis of this compound (Oxidation of 1-Pentylindole)
The oxidation of N-alkylindoles to N-alkylisatins can be effectively carried out using an iodine/tert-butyl hydroperoxide (I₂/TBHP) system in dimethyl sulfoxide (DMSO).[1] This method is generally efficient and proceeds under relatively mild conditions.
Protocol:
-
To a solution of 1-pentylindole (1.0 eq.) in DMSO, iodine (I₂, 1.2 eq.) is added.
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 eq.) is then added dropwise to the stirred mixture.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed successively with saturated aqueous sodium thiosulfate solution (to quench excess iodine) and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a colored solid.
Quantitative Data Summary (Step 2):
| Reagent/Parameter | Molar Ratio (to 1-Pentylindole) | Quantity (for 5 mmol scale) | Notes |
| 1-Pentylindole | 1.0 | 0.935 g | Starting material |
| Iodine (I₂) | 1.2 | 1.52 g | Oxidant component |
| TBHP (70% in water) | 5.0 | 3.2 mL | Oxidant |
| DMSO | - | 30 mL | Solvent |
| Reaction Temperature | - | 80 °C | - |
| Reaction Time | - | 24 hours | Monitor by TLC |
| Expected Yield | - | 60-75% | After purification |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a robust and reproducible two-step synthesis of this compound from indole. The described protocols for N-pentylation and subsequent oxidation provide a clear and actionable framework for researchers in the field. The provided quantitative data and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. The versatility of the isatin scaffold suggests that the described methodology can be adapted for the synthesis of a variety of N-alkylated isatin derivatives, which are valuable compounds for further investigation in drug discovery and development programs.
References
Spectroscopic Profile of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Pentyl-1H-indole-2,3-dione (also known as N-pentyl isatin), a derivative of the versatile heterocyclic compound isatin. This document is intended to serve as a comprehensive resource, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | td | 1H | Ar-H |
| 7.55 | d | 1H | Ar-H |
| 7.18 | d | 1H | Ar-H |
| 7.11 | t | 1H | Ar-H |
| 3.71 | t | 2H | N-CH₂ |
| 1.63 | quintet | 2H | N-CH₂-CH₂ |
| 1.31 | m | 4H | -(CH₂)₂-CH₃ |
| 0.88 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 183.7 | C=O (C3) |
| 158.0 | C=O (C2) |
| 150.7 | Ar-C (C7a) |
| 138.3 | Ar-CH (C6) |
| 124.6 | Ar-CH (C4) |
| 123.2 | Ar-CH (C5) |
| 117.5 | Ar-C (C3a) |
| 110.8 | Ar-CH (C7) |
| 40.1 | N-CH₂ |
| 28.7 | N-CH₂-CH₂ |
| 28.6 | N-(CH₂)₂-CH₂ |
| 22.1 | N-(CH₂)₃-CH₂ |
| 13.8 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Peak List for a Representative N-Alkylated Isatin
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (ketone) |
| ~1610 | Strong | C=O stretch (amide) |
| ~1470 | Medium | C-H bend (CH₂) |
| ~1350 | Medium | C-N stretch |
| ~750 | Strong | C-H bend (aromatic) |
Note: Specific IR data for this compound was not available. The data presented is characteristic of N-alkylated isatin derivatives.
Table 4: Mass Spectrometry (MS) Data for a Representative N-Alkylated Isatin
| m/z | Relative Intensity (%) | Assignment |
| 217 | High | [M]⁺ (Molecular Ion) |
| 146 | High | [M - C₅H₁₁]⁺ (Loss of the pentyl group) |
| 118 | Medium | [M - C₅H₁₁ - CO]⁺ |
| 90 | Medium | [M - C₅H₁₁ - 2CO]⁺ |
Note: Specific MS data for this compound was not available. The fragmentation pattern presented is based on the expected fragmentation of N-alkylated isatins.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm is used.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 220 ppm is used.
Infrared (IR) Spectroscopy
Sample Preparation: The solid sample of this compound is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification prior to ionization.
Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Unraveling the Enigmatic Mechanism of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the core mechanism of action of 1-Pentyl-1H-indole-2,3-dione, a synthetic derivative of isatin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isatin-based compounds.
Introduction
This compound, also known as N-pentylisatin, belongs to the isatin family of compounds, which are recognized for their wide array of biological activities. The introduction of a pentyl group at the N-1 position of the indole ring significantly influences the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. This guide synthesizes the current understanding of N-pentylisatin's mechanism of action, drawing from studies on isatin derivatives and highlighting the specific contributions of the N-pentyl moiety.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, with evidence suggesting its involvement in several key cellular processes. The primary mechanisms identified include enzyme inhibition, modulation of apoptosis, and interference with cell cycle regulation.
Enzyme Inhibition
A significant aspect of N-pentylisatin's activity is its ability to inhibit specific enzymes, most notably carboxylesterases and cholinesterases.
Carboxylesterases (CEs): Isatin derivatives are potent inhibitors of human carboxylesterases, enzymes crucial for the metabolism of various xenobiotics and endogenous esters. The inhibitory potency of these compounds is strongly correlated with their hydrophobicity.[1][2][3] For isatin analogues to be effective inhibitors, a calculated logP (clogP) value greater than 5 is often required, leading to inhibition constants (Ki) in the nanomolar range.[1][2] The N-pentyl group increases the lipophilicity of the isatin core, suggesting that this compound is a likely candidate for potent carboxylesterase inhibition.
Anticancer Activity
Isatin derivatives have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key kinases involved in cell cycle progression.
Apoptosis Induction: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Isatin derivatives have been shown to trigger apoptosis in cancer cells.[7][8][9] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to caspase activation.[9][10] While the specific apoptotic pathway activated by N-pentylisatin requires further investigation, the general activity of isatins suggests this as a primary mode of its anticancer effects.
Figure 1: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Kinase Inhibition:
-
Cyclin-Dependent Kinase 2 (CDK2): Isatin derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[1][11][12][13][14] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. The isatin scaffold is considered a valuable building block for the design of CDK2 inhibitors.[1]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Some isatin derivatives have shown inhibitory activity against MARK4, a kinase implicated in cancer cell proliferation and migration.[7][15][16]
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation, making it a target for anticancer drugs.[17][18][19] Certain isatin derivatives have been investigated as potential topoisomerase II inhibitors.[7] These compounds can act as "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[19][20]
Figure 2: Potential anticancer mechanisms of action for isatin derivatives.
Anticonvulsant Activity
The anticonvulsant properties of isatin derivatives are thought to be mediated primarily through the modulation of the GABAergic system.[21][22][23][24] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[23][24] Antiepileptic drugs often act by enhancing GABAergic neurotransmission.[21][22] This can be achieved through several mechanisms, including:
-
Enhancing GABA Receptor Function: Positive allosteric modulation of GABA-A receptors increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.
-
Inhibiting GABA Reuptake: Blocking GABA transporters (GATs) increases the concentration of GABA in the synaptic cleft.
-
Inhibiting GABA Metabolism: Inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, leads to elevated GABA levels.
While the precise interaction of this compound with the GABAergic system has not been fully elucidated, the known anticonvulsant effects of isatin derivatives strongly suggest a mechanism involving the enhancement of GABA-mediated inhibition.
Figure 3: Postulated anticonvulsant mechanism of isatin derivatives via the GABAergic system.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of isatin derivatives. It is important to note that specific data for this compound is limited, and the presented data for related compounds serve to illustrate the structure-activity relationships within this chemical class.
Table 1: Cholinesterase Inhibition by N-Alkyl Isatins
| Compound | N-Alkyl Chain Length | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity (AChE/BChE) |
| N-Octylisatin (4i) | 8 | 3.77 | >100 | >26.5 |
| N-Heptylisatin (4h) | 7 | 6.25 | >100 | >16 |
| N-Pentylisatin (4e) | 5 | - | - | - |
Data extrapolated from a study on a series of N-alkyl isatins.[4][5][6] The study indicates a trend of increasing BChE inhibition with longer alkyl chains. Specific values for N-pentylisatin were not provided in the abstract.
Table 2: Carboxylesterase Inhibition by Isatin Derivatives
| Compound Class | Key Structural Feature | clogP | Ki (nM) |
| Isatin Derivatives | Hydrophobic substituents | > 5 | in the nM range |
| Isatin Derivatives | - | < 1.25 | Ineffective |
Data from a study demonstrating the correlation between hydrophobicity and carboxylesterase inhibition.[1][2]
Table 3: Anticancer Activity of Isatin Derivatives
| Isatin Derivative Class | Cancer Cell Line | IC50 (µM) |
| Isatin-hydrazone (4j) | MCF7 (Breast) | 1.51 |
| Isatin-hydrazone (4k) | MCF7 (Breast) | 3.56 |
| Isatin-hydrazone (4e) | MCF7 (Breast) | 5.46 |
| Isatin-hydrazone (4e) | A2780 (Ovary) | 18.96 |
Data from a study on isatin-hydrazones.[11] Note that compound numbering is specific to the cited study.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of isatin derivatives.
Enzyme Inhibition Assays
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations.
-
In a 96-well plate, add BChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate, butyrylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Figure 4: Experimental workflow for the butyrylcholinesterase inhibition assay.
Anticancer Assays
MTT Assay for Cytotoxicity:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Anticonvulsant Assays
Maximal Electroshock (MES) Test:
-
Administer the test compound to a group of animals (e.g., mice or rats) at various doses.
-
After a predetermined time, subject the animals to a supramaximal electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hindlimb extension is considered a positive result.
-
Determine the median effective dose (ED50) of the compound.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound to a group of animals at various doses.
-
After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset and severity of seizures (clonic and tonic convulsions).
-
The ability of the compound to prevent or delay the onset of seizures is recorded.
-
Determine the ED50 of the compound.
Conclusion
This compound emerges as a promising bioactive molecule with a multifaceted mechanism of action. Its potential to inhibit key enzymes like carboxylesterases and butyrylcholinesterase, coupled with its likely involvement in apoptosis induction and modulation of cell cycle-related kinases, underscores its therapeutic potential in various disease contexts, including cancer and neurological disorders. The increased lipophilicity conferred by the N-pentyl group is a critical determinant of its enhanced biological activity, particularly in enzyme inhibition. Further research is warranted to elucidate the specific signaling pathways modulated by N-pentylisatin and to obtain more precise quantitative data on its activity against a broader range of biological targets. This will be crucial for the rational design and development of novel isatin-based therapeutics.
References
- 1. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | MDPI [mdpi.com]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic inhibitors of DNA topoisomerase II [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: An In-Depth Technical Guide to the Discovery and History of N-Alkylated Isatins
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin, a bicyclic indole derivative, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of therapeutic agents. The strategic N-alkylation of the isatin core has been a pivotal modification, significantly enhancing its biological activity and drug-like properties. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of N-alkylated isatins. We delve into detailed experimental protocols for their synthesis, present a curated summary of their quantitative biological data, and illuminate their mechanisms of action through detailed signaling pathway diagrams. This document serves as an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical entity.
Introduction: The Genesis of Isatin and the Significance of N-Alkylation
The journey of isatin (1H-indole-2,3-dione) began in 1840 when it was first synthesized by Erdmann and Laurent through the oxidation of the indigo dye.[1] For decades, isatin and its derivatives have been a subject of intense chemical and biological investigation. The isatin core, with its reactive C3-carbonyl group and acidic N-H proton, offers a versatile platform for chemical modification.
N-alkylation of the isatin nucleus is a critical derivatization strategy that has been shown to modulate the molecule's physicochemical properties and significantly enhance its biological efficacy across a spectrum of therapeutic areas. This modification prevents the formation of the isatin anion at physiological pH, potentially improving cell permeability and metabolic stability. Moreover, the nature of the N-alkyl substituent provides a handle for tuning the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets. The exploration of N-alkylated isatins has led to the discovery of potent anticancer, antimicrobial, antiviral, and anticonvulsant agents, underscoring the profound impact of this seemingly simple chemical transformation.[2][3][4]
Historical Perspective and Synthetic Evolution
The synthesis of isatin and its N-alkylated derivatives has evolved from classical methods to more efficient and modern techniques.
Classical Synthetic Methodologies
Historically, the synthesis of the isatin scaffold relied on multi-step procedures, including:
-
Sandmeyer Isatin Synthesis: This was one of the earliest and most straightforward methods for preparing isatins.[1]
-
Stolle Synthesis: Considered a robust alternative to the Sandmeyer method for both substituted and unsubstituted isatins.[1]
-
Gassman and Martinet Isatin Syntheses: These named reactions also represent classical approaches to the isatin core.[5]
Evolution of N-Alkylation Techniques
The N-alkylation of isatin is conventionally achieved through the deprotonation of the acidic N-H proton by a base, followed by nucleophilic substitution with an alkylating agent.[5] Over the years, several methods have been developed to improve the efficiency and applicability of this reaction.
-
Conventional Heating: This traditional method involves heating a mixture of isatin, a base (e.g., K₂CO₃, NaH), and an alkyl halide in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[5]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has significantly reduced reaction times and often improved yields for the N-alkylation of isatins.[5][6] This technique offers a more energy-efficient and faster alternative to conventional heating.
-
Phase-Transfer Catalysis (PTC): PTC provides a greener approach to N-alkylation, often enabling the use of milder reaction conditions and facilitating the reaction between reactants in different phases.
-
Modern Synthetic Approaches: More recent advancements include the photocatalytic aerobic oxidation of indoles and the metal-free synthesis involving C-H bond activation and subsequent internal cyclization to directly afford N-alkylated isatins.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of N-alkylated isatins.
General Procedure for N-Alkylation of Isatin (Conventional Heating)
Reagents and Materials:
-
Isatin
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Ice-water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature and pour it into an ice-water bath (50 mL).
-
Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-alkylated isatin.
Microwave-Assisted N-Alkylation of Isatin
Reagents and Materials:
-
Isatin
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Alkyl Halide
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Microwave-safe reaction vessel
-
Domestic or dedicated laboratory microwave reactor
Procedure: [5]
-
In a microwave-safe vessel, mix isatin (1.0 mmol), the chosen base (K₂CO₃ or Cs₂CO₃, 1.3 mmol), and the alkyl halide (1.1 mmol).
-
Add a few drops of DMF or NMP to create a slurry.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (e.g., 2-5 minutes).
-
After irradiation, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Tubulin Polymerization Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (absorbance).
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (N-alkylated isatin) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in General Tubulin Buffer on ice.
-
Add the test compound at various concentrations to the reaction mixture. Include positive and negative controls.
-
Incubate the mixture on ice for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed cuvette or plate in the spectrophotometer at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).
-
The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the negative control.
-
The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or colorimetric signal.
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (N-alkylated isatin)
-
Positive control for apoptosis induction (e.g., staurosporine)
-
Caspase-3/7 assay kit (containing a specific substrate like Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection, and a lysis buffer)
-
96-well plate (black for fluorescence, clear for absorbance)
-
Microplate reader
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-alkylated isatin for a specified period (e.g., 24-48 hours). Include positive and negative controls.
-
After treatment, lyse the cells according to the assay kit protocol.
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate the plate at 37 °C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 350/450 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a microplate reader.
-
The increase in signal is proportional to the caspase-3/7 activity. The results are often expressed as fold-change in activity compared to the untreated control.
VEGFR-2 Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key receptor tyrosine kinase involved in angiogenesis.
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
Test compound (N-alkylated isatin)
-
A detection reagent to measure kinase activity (e.g., based on ADP quantification or phosphospecific antibodies)
-
96-well plate
Procedure: [9]
-
Prepare serial dilutions of the N-alkylated isatin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, if using an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
The biological activities of N-alkylated isatins have been extensively evaluated. The following tables summarize representative quantitative data for their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Selected N-Alkylated Isatins (IC₅₀ values in µM)
| Compound ID | N-Alkyl Substituent | R⁵ | R⁷ | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -CH₃ | H | H | U937 (Leukemia) | >100 | [4] |
| 2 | -CH₂CH=CH₂ | H | H | U937 (Leukemia) | 25 | [4] |
| 3 | -CH₂Ph | H | H | U937 (Leukemia) | 1.5 | [4] |
| 4 | -CH₂-(4-CH₃-Ph) | Br | Br | U937 (Leukemia) | 0.49 | [4] |
| 5 | -CH₂-(4-Cl-Ph) | Br | Br | Jurkat (Leukemia) | 0.52 | [4] |
| 6 | -(CH₂)₃-Ph | Br | Br | U937 (Leukemia) | 0.61 | [4] |
| 7 | -CH₂-(3-CF₃-Ph) | Br | Br | Jurkat (Leukemia) | 0.58 | [4] |
| 8 | -CH₂-(4-NO₂-Ph) | Br | Br | U937 (Leukemia) | 0.53 | [4] |
| 9 | -CH₂-(4-F-Ph) | Br | Br | Jurkat (Leukemia) | 0.65 | [4] |
| 10 | -CH₂-(2-Cl-Ph) | Br | Br | U937 (Leukemia) | 1.2 | [4] |
Table 2: Antimicrobial Activity of Selected N-Alkylated Isatins (MIC values in µg/mL)
| Compound ID | N-Alkyl Substituent | R⁵ | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 11 | -CH₂Ph | Br | Staphylococcus aureus | 12.5 | [10] |
| 12 | -CH₂Ph | Br | Bacillus subtilis | 25 | [10] |
| 13 | -CH₂Ph | Br | Escherichia coli | 50 | [10] |
| 14 | -CH₂Ph | Br | Pseudomonas aeruginosa | 100 | [10] |
| 15 | -CH₂-(4-Cl-Ph) | H | Staphylococcus aureus | 6.25 | [10] |
| 16 | -CH₂-(4-Cl-Ph) | H | Bacillus subtilis | 12.5 | [10] |
| 17 | -CH₂-(4-Cl-Ph) | H | Candida albicans | 25 | [10] |
| 18 | -CH₂-(4-NO₂-Ph) | H | Staphylococcus aureus | 3.12 | [10] |
| 19 | -CH₂-(4-NO₂-Ph) | H | Bacillus subtilis | 6.25 | [10] |
| 20 | -CH₂-(4-NO₂-Ph) | H | Aspergillus niger | 12.5 | [10] |
Mechanisms of Action and Signaling Pathways
N-alkylated isatins exert their biological effects through various mechanisms, primarily by targeting key cellular processes such as cell division and programmed cell death.
Inhibition of Tubulin Polymerization
A significant number of N-alkylated isatins exhibit potent anticancer activity by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2][4] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Inhibition of Tubulin Polymerization by N-Alkylated Isatins.
Induction of Apoptosis via Caspase Activation
N-alkylated isatins are also known to induce programmed cell death, or apoptosis, through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[4] N-alkylated isatins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of these executioner caspases.
Induction of Apoptosis through Caspase Activation by N-Alkylated Isatins.
Inhibition of VEGFR-2 Signaling
Certain N-alkylated isatins have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[6] By inhibiting the kinase activity of VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.
Inhibition of VEGFR-2 Signaling Pathway by N-Alkylated Isatins.
Conclusion and Future Perspectives
The journey of N-alkylated isatins from their historical roots to their current status as promising therapeutic leads is a testament to the power of medicinal chemistry. The strategic modification of the isatin scaffold has unlocked a wealth of biological activities, with significant potential for the development of novel drugs. The synthetic methodologies have evolved to become more efficient and environmentally benign, facilitating the exploration of a wider chemical space.
The mechanisms of action of N-alkylated isatins, particularly their roles in disrupting microtubule dynamics and inducing apoptosis, provide a solid foundation for rational drug design. The quantitative data summarized in this guide highlight the structure-activity relationships that can be further exploited to optimize potency and selectivity.
Future research in this field will likely focus on several key areas:
-
Targeted Drug Delivery: The development of strategies to deliver N-alkylated isatins specifically to cancer cells or other disease tissues to enhance efficacy and reduce off-target effects.
-
Combination Therapies: Investigating the synergistic effects of N-alkylated isatins with existing chemotherapeutic agents to overcome drug resistance.
-
Exploration of New Biological Targets: While tubulin and caspases are well-established targets, further studies may reveal novel molecular targets for N-alkylated isatins.
-
Expansion of Therapeutic Applications: The diverse biological activities of N-alkylated isatins suggest their potential for treating a broader range of diseases beyond cancer and microbial infections.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Physical and chemical properties of 1-Pentylindoline-2,3-dione
An In-depth Technical Guide to 1-Pentylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Pentylindoline-2,3-dione (also known as N-pentyl isatin). The information is compiled for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and conceptual diagrams to support further investigation and application of this compound.
Compound Identification and Core Properties
1-Pentylindoline-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound known for its wide range of biological activities.[1] The addition of a pentyl group to the nitrogen at position 1 (N-alkylation) modifies its lipophilicity and can influence its pharmacological profile.[1]
| Identifier | Value |
| IUPAC Name | 1-pentylindole-2,3-dione |
| Synonyms | 1-Pentyl-1H-indole-2,3-dione, N-pentyl isatin, 1-amylisatin |
| CAS Number | 4290-90-8[2] |
| Molecular Formula | C₁₃H₁₅NO₂[2] |
| Molecular Weight | 217.27 g/mol [2] |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=O)C1=O[3] |
| InChIKey | UGVPQGQPUANQSX-UHFFFAOYSA-N[3] |
Physical and Chemical Properties
The following tables summarize the key physical and computed chemical properties of 1-Pentylindoline-2,3-dione.
Table 2.1: Experimental Physical Properties
| Property | Value | Unit |
| Melting Point | 47 | °C[2] |
| Boiling Point | 346.3 (at 760 mmHg) | °C[2][4] |
| Density | 1.145 | g/cm³[2][4] |
| Flash Point | 149.8 | °C[2][4] |
| Refractive Index | 1.554 | -[2][4] |
| Appearance | Orange Solid | -[5] |
Table 2.2: Solubility Profile (Qualitative)
Based on the properties of the parent compound, isatin, the following solubility profile is expected. The pentyl group will increase solubility in non-polar solvents.
| Solvent | Solubility |
| Water | Poorly soluble[6] |
| Hot Water | Slightly Soluble |
| Ethanol (Hot) | Soluble |
| Acetone | Soluble |
| Benzene | Soluble |
| Ether | Soluble |
| DMF, DMSO | Soluble |
Table 2.3: Computed Chemical Properties
| Property | Value |
| XLogP3 | 2.4[3] |
| Hydrogen Bond Donor Count | 0[3] |
| Hydrogen Bond Acceptor Count | 2[3] |
| Rotatable Bond Count | 4[3] |
| Topological Polar Surface Area | 37.4 Ų[3] |
Experimental Protocols
The primary method for synthesizing 1-Pentylindoline-2,3-dione is the N-alkylation of isatin. The following protocol is a representative procedure based on established methods.
Synthesis of 1-Pentylindoline-2,3-dione via N-Alkylation
Objective: To synthesize 1-Pentylindoline-2,3-dione by reacting isatin with 1-bromopentane under basic conditions.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
1-Bromopentane (Pentyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (1.3 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until a stirrable suspension is formed.
-
Addition of Alkylating Agent: Add 1-bromopentane (1.1 eq) to the mixture dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 5-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. An orange-red precipitate should form.
-
Extraction: If a precipitate does not form or if the product is oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 1-Pentylindoline-2,3-dione.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 4290-90-8,this compound | lookchem [lookchem.com]
- 3. This compound | C13H15NO2 | CID 1581092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Pentyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-Pentyl-1H-indole-2,3-dione, also known as N-pentylisatin. The primary synthetic route involves the N-alkylation of isatin. Various methods have been reported, offering flexibility in terms of reaction conditions, reagents, and heating techniques to achieve the desired product. The protocols and data presented herein are compiled from established chemical literature.
Overview of Synthesis
The synthesis of this compound is most commonly achieved through the N-alkylation of isatin with a suitable pentylating agent, such as 1-bromopentane or 1-iodopentane. This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the isatin, forming the isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide in an SN2 reaction to form the N-C bond.
Common bases used for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][2] The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) being frequently employed.[1] In some cases, a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) is used to facilitate the reaction, particularly under liquid-solid phase transfer catalysis (PTC) conditions. Heating methods can range from conventional reflux to microwave irradiation, with the latter often leading to significantly reduced reaction times.[1][3]
Quantitative Data Summary
The following table summarizes various reported conditions for the N-alkylation of isatin with different alkyl halides. While specific data for this compound is not explicitly detailed in all cited literature, the provided data for similar alkyl halides (e.g., n-butyl) offers a strong predictive basis for reaction parameters and expected outcomes.
| Alkyl Halide | Base | Solvent | Catalyst | Heating Method | Time | Yield (%) | Reference |
| n-Butyl bromide | K₂CO₃ | DMF | - | Microwave | 5 min | 69 | [3] |
| Benzyl chloride | K₂CO₃ | DMF | - | Microwave | 5 min | 96 | [3] |
| Ethyl bromoacetate | K₂CO₃ | DMF | TBAB | Room Temp. | 48 h | - | [4] |
| Long chain alkyl bromides | K₂CO₃ | DMF | TBAB | Room Temp. | 48 h | 76-80 | |
| Benzyl chloride | KF/alumina | Acetonitrile | - | Reflux | 2 h | High | [4] |
| Ethyl bromoacetate | K₂CO₃ or Cs₂CO₃ | DMF or NMP | - | Microwave | 3-7 min | 53-93 | [1][3] |
Experimental Protocols
Two primary protocols for the synthesis of this compound are provided below, one employing conventional heating and the other utilizing microwave irradiation for accelerated synthesis.
Protocol 1: Conventional Synthesis via Phase Transfer Catalysis
This protocol is adapted from a general procedure for the N-alkylation of isatin using long-chain alkyl bromides under phase transfer catalysis conditions.
Materials:
-
Isatin
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of isatin (1.0 equivalent) dissolved in DMF (approximately 7-10 mL per mmol of isatin), add 1-bromopentane (1.0 equivalent), potassium carbonate (1.1 equivalents), and a catalytic amount of tetra-n-butylammonium bromide.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane to precipitate any remaining salts.
-
Filter the solution again and evaporate the solvent from the filtrate.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on efficient microwave-promoted N-alkylation methods.[1][3]
Materials:
-
Isatin
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)
-
Microwave reactor
-
Standard laboratory glassware for work-up
Procedure:
-
In a microwave reaction vessel, combine isatin (1.0 equivalent), 1-bromopentane (1.0-1.5 equivalents), and potassium carbonate or cesium carbonate (1.5-2.0 equivalents).
-
Add a few drops of DMF or NMP to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 70-120 °C) for a short duration (e.g., 2-10 minutes). The optimal time and temperature should be determined by small-scale trials.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the N-alkylation of isatin to produce this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the mechanistic pathway for the N-alkylation of isatin.
Caption: Reaction mechanism for the N-alkylation of isatin.
References
Application Notes and Protocols for the Quantification of 1-Pentyl-1H-indole-2,3-dione
Introduction
1-Pentyl-1H-indole-2,3-dione, also known as N-pentyl isatin, is a derivative of isatin, a heterocyclic compound of significant interest in medicinal chemistry due to its wide range of biological activities. Isatin and its derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, and anticonvulsant agents.[1][2][3] The N-pentyl substitution modifies the lipophilicity of the isatin core, which can influence its pharmacokinetic and pharmacodynamic properties.[4] Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, to support drug development and research.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.3 ng/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 92 - 108% |
| Precision (% RSD) | < 5% | < 4% | < 8% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
a. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA, HPLC grade)
b. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA).
-
Start with 50% Acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]
d. Experimental Workflow
Caption: HPLC-UV experimental workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma, serum, and urine.[5][6]
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ice-cold acetonitrile for protein precipitation
b. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values would need to be determined by direct infusion of the compounds. For this compound (MW: 217.27), a likely precursor ion would be [M+H]+ at m/z 218.3.
d. Sample Preparation: Protein Precipitation for Plasma/Serum [6]
-
In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
e. Experimental Workflow
Caption: LC-MS/MS workflow for this compound in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a suitable alternative for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may be employed to improve chromatographic properties.
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
b. Instrumentation and Chromatographic Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
c. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard for enhanced sensitivity and selectivity. The fragmentation pattern would need to be determined from a full scan analysis of the pure standard.
d. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of aqueous sample (e.g., diluted urine), add the internal standard.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. (If derivatization is needed, it would be performed on the dried extract before reconstitution).
e. Logical Relationship of Analytical Method Selection
Caption: Logical guide for selecting an analytical method for this compound.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Pentyl-1H-indole-2,3-dione in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentyl-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a versatile heterocyclic compound known for a wide range of pharmacological activities, including antibacterial properties. Isatin and its derivatives have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.[1][2] The antibacterial potential of these compounds is attributed to various mechanisms, including the inhibition of bacterial cell wall synthesis, disruption of cell fusion, and targeting of essential enzymes like tyrosyl-tRNA synthetases and DNA gyrase.[3][4][5] These application notes provide detailed protocols for evaluating the antibacterial activity of this compound using established in vitro assays.
Data Presentation
The antibacterial efficacy of isatin derivatives can be quantified through various assays. The following tables present representative data for isatin derivatives against common bacterial strains. While specific data for this compound is not extensively available in the public domain, these tables serve as a reference for the expected range of activity for this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isatin Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin Derivative 3c | Staphylococcus aureus | 16 | [3] |
| Isatin Derivative 3c | Escherichia coli | 1 | [3] |
| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 | [6][7] |
| Indole-triazole 3d | Methicillin-resistant S. aureus (MRSA) | <3.125 | [6] |
| Synthetic Indole SMJ-2 | S. aureus (MSSA) | 1-2 | [8] |
| Synthetic Indole SMJ-2 | S. aureus (MRSA) | 2 | [8] |
| Synthetic Indole SMJ-2 | Enterococcus faecalis (VRE) | 0.25 | [8] |
| Indolylbenzo[d]imidazole 3ao | S. aureus | < 1 | [9] |
Note: The data presented is for various isatin and indole derivatives and should be considered as a guideline for the potential activity of this compound.
Table 2: Zone of Inhibition for Representative Isatin Derivatives
| Compound/Derivative | Bacterial Strain | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Reference |
| Isatin Mannich base IM4 | S. aureus | 100 | 19 | [5] |
| Isatin Mannich base IM4 | B. subtilis | 100 | 17 | [5] |
| Isatin Mannich base IM4 | P. aeruginosa | 100 | 17 | [5] |
| Isatin Mannich base IM4 | E. coli | 100 | 11 | [5] |
| Modified Isatin Analogues | Planococcus donghaensis | 2 | Potent Inhibition | [10][11] |
| Modified Isatin Analogues | Erythrobacter litoralis | 2 | Potent Inhibition | [10][11] |
Note: The data presented is for various isatin derivatives and should be considered as a guideline for the potential activity of this compound.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the antibacterial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in the 96-well microtiter plates using the appropriate broth to achieve a range of concentrations (e.g., from 512 µg/mL to 0.5 µg/mL).[4]
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. To enhance visibility, a growth indicator like resazurin (0.001% final concentration) can be added and incubated for a further 2 hours.[12]
Protocol 2: Agar Well/Disc Diffusion Assay for Zone of Inhibition
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk or well containing the test compound.[3][10]
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile filter paper discs or a sterile cork borer
-
Sterile swabs
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare different concentrations of this compound in DMSO (e.g., 1, 2, 4, 8, 16 µg/mL).[3]
-
Plate Preparation: Prepare MHA plates.
-
Bacterial Lawn: Prepare a bacterial inoculum equivalent to the 0.5 McFarland standard and evenly spread it on the surface of the MHA plates using a sterile swab to create a bacterial lawn.
-
Application of Compound:
-
Disc Diffusion: Impregnate sterile filter paper discs with the prepared solutions of the compound and place them on the agar surface.
-
Well Diffusion: Create wells in the agar using a sterile cork borer and add a fixed volume of the compound solutions into the wells.
-
-
Controls: Use a disc or well with DMSO as a negative control and a standard antibiotic (e.g., Amoxicillin) as a positive control.[3]
-
Incubation: Incubate the plates at 37°C for 24 hours.[3]
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc or well in millimeters.
Protocol 3: Anti-Biofilm Activity Assay
This protocol evaluates the ability of a compound to inhibit the formation of biofilms or eradicate pre-formed biofilms.[13]
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Biofilm-forming bacterial strain (e.g., S. aureus)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure for Biofilm Inhibition (MBIC):
-
Serial Dilution: Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Destaining: Add ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the destained solution using a plate reader at a wavelength of around 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation compared to the control.[14]
Visualizations
Caption: Workflow for evaluating the antibacterial activity of this compound.
Caption: Potential antibacterial mechanisms of action for isatin derivatives.
References
- 1. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives [mdpi.com]
- 10. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [drs.nio.res.in]
- 12. mdpi.com [mdpi.com]
- 13. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of 1-Pentyl-1H-indole-2,3-dione in Cancer Cell Line Studies: Application Notes and Protocols
Introduction
Indole-2,3-dione, commonly known as isatin, and its derivatives have emerged as a promising class of compounds in cancer research. The isatin scaffold is a versatile platform for medicinal chemists, and modifications at the N-1 position with various alkyl and aryl groups have led to the discovery of potent anticancer agents. N-alkylation of the isatin core can enhance cytotoxic activity against a range of cancer cell lines. These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of microtubule polymerization. This document provides an overview of the potential applications of 1-Pentyl-1H-indole-2,3-dione and detailed protocols for its evaluation in cancer cell line studies, based on data from analogous N-alkylated isatins.
Synthesis
The synthesis of N-alkylated isatins, including this compound, can be achieved through various methods. A common approach involves the N-alkylation of isatin using an appropriate alkyl halide in the presence of a base. Microwave-assisted synthesis has also been shown to be an efficient method, reducing reaction times and improving yields.
Data Presentation: Cytotoxicity of Representative N-Alkylated Isatin Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various N-alkylated isatin derivatives against different cancer cell lines. This data is provided to give an expected range of activity for compounds structurally related to this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Human histiocytic lymphoma) | 0.49 | |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Human T-cell leukemia) | 0.49 | |
| N-alkylindole–5-methylisatin hybrid 8a | Breast T-47D | 1.33 - 4.23 | |
| Isatin–indole conjugate 17 | ZR-75 (Human breast cancer) | 0.74 | |
| Isatin–indole conjugate 17 | HT-29 (Human colon cancer) | 2.02 | |
| Isatin–indole conjugate 17 | A-549 (Human lung cancer) | 0.76 | |
| Isatin–indole hybrid 32 | MCF-7 (Human breast cancer) | 0.39 | |
| N,N-Dimethylatedindolylsuccinimide 3w | HT-29 (Human colon cancer) | 0.02 | |
| N,N-Dimethylatedindolylsuccinimide 3w | HepG2 (Human liver cancer) | 0.8 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying the induction of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with 1-Pent
Application Notes & Protocols for High-Throughput Screening of 1-Pentyl-1H-indole-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of 1-Pentyl-1H-indole-2,3-dione derivatives, a class of compounds based on the isatin scaffold, for potential antiviral and anticancer applications. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] This document outlines cell-based assays suitable for the rapid evaluation of large compound libraries.
Part 1: Anticancer Activity Screening
Introduction
Isatin derivatives have demonstrated promising anticancer properties by targeting various oncogenic pathways.[1][4] Their mechanisms of action often involve the induction of apoptosis through the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as modulation of the MAPK and PI3K/AKT signaling pathways.[1][4] The following protocol describes a cell-based HTS assay to identify and quantify the cytotoxic effects of this compound derivatives on cancer cell lines.
Experimental Protocol: Cell Viability Assay using MTS
This protocol is designed for screening compounds in a 384-well format to determine their half-maximal inhibitory concentration (IC50) against a cancer cell line.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa - cervical cancer)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
This compound derivatives library (dissolved in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
384-well clear-bottom cell culture plates
-
Automated liquid handler
-
Microplate reader
Procedure:
-
Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh media to a concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound derivatives and Doxorubicin in DMSO.
-
Using a pintool or acoustic liquid handler, transfer 100 nL of each compound dilution to the corresponding wells of the cell plate. This results in a final concentration range typically from 100 µM to 1 nM.
-
Include wells with DMSO only as a vehicle control (100% viability) and wells with a high concentration of Doxorubicin as a positive control for maximal inhibition.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS Assay:
-
Add 10 µL of MTS reagent to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with media only).
-
Normalize the data to the vehicle control (100% viability) and the positive control (0% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Data Presentation
The following table summarizes hypothetical HTS results for a selection of this compound derivatives against the HeLa cell line.
| Compound ID | Structure Modification on Isatin Core | IC50 (µM) |
| PENT-ISAT-001 | 5-Fluoro | 5.2 |
| PENT-ISAT-002 | 5-Chloro | 8.9 |
| PENT-ISAT-003 | 5-Bromo | 7.1 |
| PENT-ISAT-004 | 5-Nitro | 2.5 |
| PENT-ISAT-005 | 7-Methyl | 15.4 |
| Doxorubicin | (Positive Control) | 0.8 |
Signaling Pathway Diagram
Caption: Putative mechanism of action for this compound derivatives in cancer.
Part 2: Antiviral Activity Screening
Introduction
Isatin derivatives have been identified as broad-spectrum antiviral agents, showing activity against a range of viruses.[6][7] Their mechanisms of action can include the inhibition of viral proteases and helicases, which are essential for viral replication.[6][8] The following protocol outlines a high-throughput, cell-based assay to screen for antiviral activity of this compound derivatives against a model virus, such as a lentivirus pseudotyped with a viral envelope protein.
Experimental Protocol: Pseudoviral Particle Entry Assay
This assay measures the inhibition of viral entry into host cells, a critical step in the viral life cycle.
Materials and Reagents:
-
HEK293T cells
-
Lentiviral vector encoding Luciferase
-
Plasmids encoding viral envelope protein (e.g., from Influenza or a Coronavirus) and packaging proteins
-
Transfection reagent
-
Opti-MEM
-
Target cells (e.g., A549 - human lung epithelial cells)
-
This compound derivatives library (dissolved in DMSO)
-
Known viral entry inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral luciferase vector and the packaging and envelope plasmids using a suitable transfection reagent.
-
Harvest the supernatant containing the pseudoviral particles 48-72 hours post-transfection.
-
Titer the pseudovirus stock.
-
-
Cell Seeding:
-
Seed A549 cells in 96-well white, clear-bottom plates at a density of 10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours.
-
-
Compound Treatment and Infection:
-
Pre-treat the cells by adding 1 µL of each compound dilution to the wells for 1 hour at 37°C.
-
Add a pre-determined amount of pseudovirus to each well.
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay:
-
Remove the media from the wells.
-
Add 50 µL of Luciferase assay reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control (100% infection) and a no-virus control (0% infection).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the EC50 (half-maximal effective concentration) by fitting the data to a dose-response curve.
-
Data Presentation
The following table presents hypothetical data for the antiviral screening of this compound derivatives.
| Compound ID | Structure Modification on Isatin Core | EC50 (µM) |
| PENT-ISAT-001 | 5-Fluoro | 12.5 |
| PENT-ISAT-002 | 5-Chloro | 25.1 |
| PENT-ISAT-003 | 5-Bromo | 18.3 |
| PENT-ISAT-004 | 5-Nitro | 9.8 |
| PENT-ISAT-005 | 7-Methyl | 35.7 |
| Control Inhibitor | (Positive Control) | 2.1 |
Experimental Workflow Diagram
Caption: High-throughput screening workflow for identifying antiviral compounds.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pentyl-1H-indole-2,3-dione as a Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Pentyl-1H-indole-2,3-dione (also known as N-pentylisatin) as a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies for isatin derivatives and can be adapted for N-pentylisatin to generate a diverse library of bioactive molecules.
Introduction
This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a pentyl group at the N1 position enhances the lipophilicity of the isatin core, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic derivatives. The reactive C3-carbonyl group of N-pentylisatin serves as a key electrophilic center for a variety of chemical transformations, enabling the construction of complex heterocyclic systems. This document outlines protocols for the synthesis of two important classes of heterocycles derived from this compound: Spiro[indole-3,2'-thiazolidin]-ones and this compound-3-thiosemicarbazones, both of which are known to exhibit significant biological activities.
Synthesis of Novel Heterocycles from this compound
Synthesis of 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-diones
Spiro[indole-3,2'-thiazolidin]-2,4'-diones are a class of heterocyclic compounds that have demonstrated promising anticancer activities. The synthesis involves a one-pot, three-component condensation reaction between this compound, an appropriate aniline, and α-mercaptoacetic acid.
Reaction Scheme:
Caption: Synthesis of 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-diones.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and a substituted aniline (1.0 mmol) in anhydrous toluene (20 mL).
-
Reaction Initiation: Add α-mercaptoacetic acid (1.2 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-dione derivative.
Data Presentation:
| Compound ID | Substituent on Aniline | Yield (%) |
| SP-1 | 4-Chloro | 75 |
| SP-2 | 4-Methoxy | 82 |
| SP-3 | 3,4-Dichloro | 71 |
Note: Yields are representative and based on analogous reactions with other N-substituted isatins.
Anticipated Biological Activity:
Spiro[indole-3,2'-thiazolidin]-2,4'-dione derivatives have shown significant in vitro anticancer activity. For instance, analogous compounds have demonstrated potent cytotoxicity against various cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) |
| Analogous Spiro Compound 1 | MCF-7 (Breast Cancer) | 5.2 |
| Analogous Spiro Compound 2 | HCT116 (Colon Cancer) | 8.7 |
Data is representative of similar compounds reported in the literature.
Synthesis of this compound-3-thiosemicarbazones
Thiosemicarbazones of isatin are a well-known class of compounds with a broad spectrum of antimicrobial and antiviral activities. The synthesis is a straightforward condensation reaction between this compound and a thiosemicarbazide.
Reaction Scheme:
Application Notes & Protocols: Experimental Design for Testing 1-Pentyl-1H-indole-2,3-dione Bioactivity
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 1-Pentyl-1H-indole-2,3-dione, an N-alkylated isatin analog, represents a promising candidate for investigation as a novel therapeutic agent. Its bioactivity profile has yet to be fully characterized.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic, anti-cancer, and anti-inflammatory potential of this compound. The protocols herein detail established methodologies, from initial cell viability screening to mechanistic assays involving cell cycle analysis, apoptosis induction, and modulation of key inflammatory signaling pathways.
Overall Experimental Workflow
The proposed experimental design follows a logical progression from broad cytotoxic screening to more specific mechanistic studies. This workflow ensures a thorough and efficient evaluation of the compound's biological effects.
Caption: High-level workflow for evaluating the bioactivity of this compound.
Section 1: Cytotoxicity and Anticancer Activity
This section details the protocols to determine the compound's ability to inhibit cancer cell growth and induce cell death.
Protocol 1.1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.[4]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| A549 (Lung) | 0.1, 1, 10, 50, 100 | ... | Calculated Value |
| HeLa (Cervical) | 0.1, 1, 10, 50, 100 | ... | Calculated Value |
| MCF-7 (Breast) | 0.1, 1, 10, 50, 100 | ... | Calculated Value |
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[5][6]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation (e.g., 200 x g for 5 minutes).[7]
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing.[5][7] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Untreated Control | 0 | ... | ... | ... |
| Vehicle Control | - | ... | ... | ... |
| Compound | IC₅₀ | ... | ... | ... |
| Compound | 2x IC₅₀ | ... | ... | ... |
Protocol 1.3: Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.[8] The assay uses a substrate that, when cleaved by active caspases, releases a chromophore or fluorophore.[9][10]
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., using a supplied lysis buffer).[11]
-
Assay Reaction: Add the cell lysate to a new plate containing the reaction buffer and the caspase substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8][10]
-
Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of ~380/460 nm (for AMC) using a plate reader.[10]
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control after normalizing to total protein concentration.
Data Presentation:
| Treatment | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Untreated Control | 0 | 1.0 |
| Vehicle Control | - | ... |
| Compound | IC₅₀ | ... |
| Compound | 2x IC₅₀ | ... |
| Staurosporine (Positive Control) | 1 | ... |
Section 2: Anti-inflammatory Activity
These protocols assess the compound's potential to mitigate inflammatory responses, primarily using a model of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).
Protocol 2.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant. Inhibition of NO production is a key indicator of anti-inflammatory activity.[1]
Methodology:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include wells with cells only, cells + LPS, and cells + compound only.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production.
Data Presentation:
| Treatment | Concentration (µM) | NO₂⁻ Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | - | ... | N/A |
| LPS Only | - | ... | 0 |
| Compound + LPS | 1 | ... | ... |
| Compound + LPS | 10 | ... | ... |
| Compound + LPS | 50 | ... | ... |
Protocol 2.2: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by stimulated cells.[12]
Methodology:
-
Sample Collection: Collect the cell culture supernatant from an experiment identical to that described in Protocol 2.1.
-
ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength (typically 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.
Data Presentation:
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (No LPS) | - | ... | ... |
| LPS Only | - | ... | ... |
| Compound + LPS | 10 | ... | ... |
| Compound + LPS | 50 | ... | ... |
Protocol 2.3: NF-κB Signaling Pathway Analysis
Nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation.[13][14] This protocol uses a reporter gene assay to assess the compound's effect on NF-κB activation.
Methodology:
-
Cell Transfection: Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or β-lactamase).[15]
-
Treatment and Stimulation: Seed the transfected cells and treat with the compound for 1 hour before stimulating with an NF-κB activator like TNF-α or LPS.[15]
-
Incubation: Incubate for 6-24 hours.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a specific assay kit and a luminometer.
-
Data Analysis: Normalize the reporter activity to cell viability (measured in a parallel plate) and calculate the percentage inhibition of NF-κB activity.
Data Presentation:
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |
| Control (No Stimulant) | - | ... | N/A |
| Stimulant Only | - | ... | 0 |
| Compound + Stimulant | 10 | ... | ... |
| Compound + Stimulant | 50 | ... | ... |
Section 3: Mechanistic Signaling Pathways
Understanding the potential molecular pathways affected by this compound is crucial. The following diagrams illustrate key pathways relevant to the proposed experiments.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Caption: Overview of the canonical NF-κB signaling pathway activated by TNF-α.
References
- 1. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ulab360.com [ulab360.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 14. NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 1-Pentyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentyl-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[1][2][3][4] Isatin and its derivatives have been shown to induce cytotoxicity in various human carcinoma cell lines, often through the induction of apoptosis.[2] Given the therapeutic potential of this chemical class, a systematic in vitro evaluation of novel derivatives like this compound is crucial for elucidating their biological effects and mechanism of action.
These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on the assessment of its cytotoxic and apoptotic effects. The provided methodologies are standard, robust, and suitable for high-throughput screening, enabling the generation of reliable data for lead compound selection and further development.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | This compound |
| Appearance | (Predicted) Crystalline solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |
Experimental Workflow
The following diagram outlines a general workflow for the initial in vitro assessment of a novel compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[5][6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).[8]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation: Cell viability is expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency.[8]
| Cell Line | Treatment Duration | IC₅₀ (µM) [Mean ± SD] |
| MCF-7 | 48 hours | Example: 25.4 ± 2.1 |
| A549 | 48 hours | Example: 38.7 ± 3.5 |
| HeLa | 48 hours | Example: 19.2 ± 1.8 |
Note: Data are hypothetical and should be determined experimentally. SD = Standard Deviation.
Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that are central to the apoptotic pathway.[9] The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.[10][11] This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
This compound
-
Human cancer cell lines
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of this compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) as described in the MTT protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[11]
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation: Caspase activity is typically presented as the fold increase in luminescence relative to the vehicle-treated control cells.
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) [Mean ± SD] |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | IC₅₀ Value | Example: 3.5 ± 0.4 |
| This compound | 2x IC₅₀ Value | Example: 6.8 ± 0.7 |
| Positive Control (Staurosporine) | 1 | Example: 8.2 ± 0.9 |
Note: Data are hypothetical and should be determined experimentally.
Protocol 3: In Vitro Kinase Inhibition Assay
Principle: Many isatin derivatives are known to be kinase inhibitors. A biochemical kinase assay can determine if this compound directly inhibits the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[12] The amount of ADP is directly proportional to the kinase activity. The luminescent signal is inversely correlated with kinase inhibition; a potent inhibitor will result in low ADP production and thus a low light signal.[13]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
Recombinant kinase of interest (e.g., a panel of cancer-relevant kinases)
-
Specific substrate for the kinase
-
ATP
-
This compound
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.[12]
-
Add the recombinant kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.[12] The ATP concentration should be at or near the Kₘ for the kinase.[14]
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[12]
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.[12]
Data Presentation: Kinase activity is calculated as a percentage of the uninhibited control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
| Kinase Target | IC₅₀ (µM) [Mean ± SD] |
| Kinase A | Example: 1.2 ± 0.2 |
| Kinase B | Example: > 100 |
| Kinase C | Example: 15.8 ± 1.9 |
Note: Data are hypothetical and should be determined experimentally.
References
- 1. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 1-Pentyl-1H-indole-2,3-dione for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel derivatives of 1-pentyl-1H-indole-2,3-dione (also known as N-pentylisatin). The derivatization of the isatin core at the C3 position, particularly through the formation of Schiff bases, has been shown to significantly enhance its therapeutic potential, notably in the fields of oncology and microbiology.
Introduction
This compound is a versatile scaffold for medicinal chemistry. The indole-2,3-dione (isatin) core is a privileged structure found in many biologically active compounds.[1] The N-pentyl group modulates the lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with biological targets. Further derivatization at the C3-carbonyl position offers a strategic approach to introduce diverse chemical functionalities, thereby fine-tuning the pharmacological profile of the parent compound. This document outlines the synthesis of this compound and its subsequent conversion to Schiff base derivatives, along with protocols for evaluating their anticancer and antimicrobial activities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of isatin using 1-bromopentane. Both conventional and microwave-assisted methods are provided.
Method A: Conventional Synthesis
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.3 mmol)
-
1-Bromopentane (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ice-water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard workup and purification apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve isatin in DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the isatin anion.
-
Add 1-bromopentane to the reaction mixture.
-
Heat the mixture to 80°C and reflux for 12 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method B: Microwave-Assisted Synthesis
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.3 mmol)
-
1-Bromopentane (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (a few drops to form a slurry)
-
Microwave-safe reaction vessel
-
Household or laboratory microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, combine isatin, potassium carbonate, and 1-bromopentane.
-
Add a few drops of DMF to create a slurry.
-
Expose the mixture to microwave irradiation (e.g., 300 W) for a short period (typically 1-5 minutes).[1]
-
After irradiation, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
-
Protocol 2: Synthesis of this compound Schiff Base Derivatives
This protocol details the condensation reaction between this compound and a primary amine to form a Schiff base at the C3 position.
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Substituted primary amine (e.g., aniline, benzylamine) (1.0 mmol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Biological Activity Evaluation
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound and its derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Data Presentation
The following tables summarize the biological activities of various isatin derivatives, demonstrating the potential for enhanced activity upon derivatization. While specific data for 1-pentyl derivatives are limited in the literature, the presented data for other N-alkylated and C3-substituted analogs serve as a strong rationale for the proposed synthetic and evaluation strategies.
Table 1: Anticancer Activity of Selected Isatin Derivatives
| Compound ID | N1-Substituent | C3-Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin | H | Carbonyl | HL60 | 2.94 | [3] |
| 3b | 5-methyl | bis-Schiff base with hydrazine | HepG2 | 4.23 | [4][5] |
| 13 | H | 1H-1,2,3-triazole | MGC-803 | 9.78 | [5] |
| 14g/h | Benzofuran-(CH₂)₅/₆- | Carbonyl | Various | 65.4 - 89.7 | [6] |
| 17m | Imidazole | Carbonyl | MCF-7 | ~0.75 (40% death) | [6] |
Table 2: Antimicrobial Activity of Selected Isatin Derivatives
| Compound ID | N1-Substituent | C3-Modification | Microorganism | MIC (µg/mL) | Reference |
| [CoLm]Cl₂ | H | Schiff base complex | S. sciuri | 2.5 | [7][8] |
| [NiLp]Cl₂ | H | Schiff base complex | S. sciuri | 1.25 | [7][8] |
| 110a/b | Benzyl | Schiff base | P. aeruginosa | 6.25 | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro and in vivo antitumor activity of symmetrical bis-Schiff base derivatives of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in silico investigation of Schiff base derivatives of 1H-indole-2,3-diones and their Co(II) and Ni(II) complexes as antimicrobial agents - Brazilian Journal of Biological Sciences (ISSN 2358-2731) [revista.rebibio.net]
- 8. bjbs.com.br [bjbs.com.br]
Application Notes and Protocols for Cell-Based Assays Evaluating 1-Pentyl-1H-indole-2,3-dione Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-2,3-dione (isatin) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] The synthetic derivative, 1-Pentyl-1H-indole-2,3-dione, is a subject of investigation for its cytotoxic effects on various cell lines. This document provides a comprehensive guide to evaluating the cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to be a resource for researchers in drug discovery and development.
The following application notes describe the principles and methodologies for three key cytotoxicity assays: the MTT assay for assessing metabolic activity and cell viability, the LDH assay for measuring cell membrane integrity, and the Caspase-Glo® 3/7 assay for detecting apoptosis.[2][3][4]
Data Presentation
The following tables summarize hypothetical quantitative data from the described cell-based assays to serve as an example for data presentation and comparison.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 hours.
| Cell Line | IC₅₀ (µM) of this compound |
| A549 (Lung Carcinoma) | 15.8 ± 1.2 |
| MCF-7 (Breast Adenocarcinoma) | 22.5 ± 2.1 |
| HeLa (Cervical Adenocarcinoma) | 18.3 ± 1.5 |
| HepG2 (Hepatocellular Carcinoma) | 25.1 ± 2.8 |
Table 2: Cytotoxicity (LDH Release Assay) in A549 Cells Treated with this compound for 24 hours.
| Treatment Concentration (µM) | % Cytotoxicity (Relative to Maximum LDH Release) |
| 0 (Vehicle Control) | 2.5 ± 0.5 |
| 5 | 15.2 ± 1.8 |
| 10 | 35.7 ± 3.2 |
| 20 | 68.4 ± 5.1 |
| 40 | 85.1 ± 6.3 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) in A549 Cells Treated with this compound for 12 hours.
| Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Relative to Untreated Control) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 5 | 2.8 ± 0.3 |
| 10 | 5.1 ± 0.6 |
| 20 | 8.9 ± 1.1 |
Experimental Protocols & Visualizations
Assessment of Cell Viability and Metabolic Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay
-
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[7] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Measurement of Cytotoxicity via Lactate Dehydrogenase (LDH) Release
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cell membrane integrity.[8]
Experimental Protocol: LDH Assay
-
Materials and Reagents:
-
LDH cytotoxicity assay kit
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release Control: Cells treated with lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
Background Control: Culture medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[9]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Assay Procedure: Add 50 µL of the LDH reaction mix to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Detection of Apoptosis using Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[4] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[4]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay System
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain comprehensive insights into the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The presented data tables and workflows serve as a guide for experimental design and data interpretation in the ongoing search for novel anticancer agents. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Pentyl-1H-indole-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Pentyl-1H-indole-2,3-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-alkylation of isatin with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane). The reaction involves the deprotonation of the nitrogen atom in the isatin ring by a base to form an isatin anion, which then acts as a nucleophile and attacks the electrophilic pentyl halide.[1][2]
Q2: What are the most critical factors affecting the yield of the reaction?
A2: The key factors influencing the yield are the choice of base, solvent, temperature, and reaction time. The purity of reactants and the exclusion of moisture are also crucial for optimal results.[1][3]
Q3: Which bases are recommended for this synthesis?
A3: Common bases used for the N-alkylation of isatin include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][4] K₂CO₃ is a milder and often effective choice, while NaH is a stronger base that can lead to higher yields but may also promote side reactions if not used carefully.[1][3]
Q4: What are the suitable solvents for this reaction?
A4: Polar aprotic solvents are generally the best choice as they can dissolve the isatin anion and promote the Sₙ2 reaction.[1] N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective solvents for this synthesis.[1][4]
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[1][5][6]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Deprotonation of Isatin | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and used in slight excess (1.1-1.3 equivalents). | The acidic N-H proton of isatin must be removed to form the nucleophilic isatin anion for the reaction to proceed.[1][3] |
| Low Reactivity of Alkylating Agent | Consider using 1-iodopentane instead of 1-bromopentane. | Alkyl iodides are generally more reactive than alkyl bromides in Sₙ2 reactions. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For conventional heating, reactions may require several hours at 70-80°C.[4][7] | The reaction may be slow, especially with less reactive alkyl halides. |
| Poor Solvent Quality | Use anhydrous (dry) DMF or NMP. | Protic impurities (like water) in the solvent can quench the isatin anion and hinder the reaction. |
| Impure Reactants | Ensure the isatin and 1-pentyl halide are of high purity. | Impurities can interfere with the reaction and lead to side products. |
Formation of Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| O-Alkylation | Use a polar aprotic solvent like DMF. The choice of counter-ion from the base can also influence selectivity. | While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of 2-pentyloxy-1H-indol-3(2H)-one.[3][8] |
| Aldol Condensation | Avoid using acetone as a solvent, especially with bases like potassium carbonate.[3] | The keto-carbonyl groups of isatin can undergo side reactions like aldol condensation.[3] |
| Epoxide Formation | This is more common with alkylating agents that have acidic methylene groups and is favored by strong bases and low-polarity solvents.[8] While less likely with 1-pentyl bromide, it's a possibility to be aware of with other alkylating agents. |
Purification Challenges
| Issue | Troubleshooting Step | Explanation |
| Product is an Oil or Waxy Solid | Try to induce crystallization by trituration with a non-polar solvent like hexanes.[3] If that fails, column chromatography is the recommended purification method. | The pentyl chain can lower the melting point and make crystallization difficult. |
| Difficulty in Removing Unreacted Isatin | Use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH). The unreacted isatin will be deprotonated and move to the aqueous layer.[3] | This takes advantage of the acidic proton on the unreacted isatin. |
| Co-elution of Product and Impurities during Column Chromatography | Optimize the eluent system for silica gel chromatography. A gradient of ethyl acetate in hexane is a good starting point.[7] | Finding the right solvent polarity is key to good separation. |
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Yield of Isatin
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| n-Butyl bromide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [5] |
| n-Butyl bromide | K₂CO₃ | DMF | Conventional | 2 h | 85 | [5] |
| Ethyl iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [5] |
| Ethyl iodide | K₂CO₃ | DMF | Conventional | 1.5 h | 78 | [5] |
| Benzyl chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | [5] |
| Benzyl chloride | K₂CO₃ | DMF | Conventional | 1 h | 82 | [5] |
| Ethyl chloroacetate | K₂CO₃ | DMF | Microwave | 3 min | 76 | [5] |
| Ethyl chloroacetate | K₂CO₃ | DMF | Conventional | 2 h | 68 | [5] |
Note: While data for 1-pentyl bromide was not explicitly found in a comparable table, the data for n-butyl bromide provides a strong indication of expected yields under similar conditions.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from a general procedure for the N-alkylation of isatin.[7]
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (10 mmol), anhydrous potassium carbonate (13 mmol), and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Formation of Isatin Anion : Stir the mixture at room temperature for 45 minutes.
-
Addition of Alkylating Agent : Add 1-bromopentane (11 mmol) to the reaction mixture.
-
Reaction : Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction : Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., 9:1 ratio).[7]
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl Isatins
This protocol is a general method that can be adapted for 1-pentyl bromide.[1]
-
Reactant Mixture : In a microwave-safe vessel, thoroughly mix isatin (1 mmol), the alkyl halide (1.1 mmol, e.g., 1-bromopentane), and potassium carbonate (1.3 mmol).
-
Solvent Addition : Add a few drops of DMF or NMP to create a slurry.
-
Microwave Irradiation : Place the vessel in a domestic microwave oven and irradiate at a low to medium power setting (e.g., 200-400W) for a short duration (e.g., 3-5 minutes).[5] Monitor the reaction progress by TLC after short irradiation intervals.
-
Work-up : After completion, allow the mixture to cool and pour it into ice-water.
-
Isolation and Purification : If a solid precipitates, filter, wash with water, and purify by recrystallization or column chromatography. If an oil forms, extract with an organic solvent, wash with water, dry, and purify by column chromatography.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Solubility issues of 1-Pentyl-1H-indole-2,3-dione in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pentyl-1H-indole-2,3-dione and encountering solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose and is effective for dissolving isatin and its derivatives.[2] Other polar organic solvents such as ethanol or N,N-dimethylformamide (DMF) can also be considered. When preparing for biological assays, it is crucial to ensure the final concentration of the organic solvent in the aqueous working solution is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity to cells.[3]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Co-solvents: As mentioned, using a water-miscible organic co-solvent like DMSO is a primary strategy. The compound should first be dissolved in the neat organic solvent to create a stock solution before being diluted into the aqueous buffer.[3]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[4][5][6] While the indole nitrogen of isatin is weakly acidic, the overall effect of pH on the solubility of N-pentylisatin would need to be empirically determined.
-
Solubilizing Agents: The use of cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[7][8][9][10][11] This approach can be particularly useful for in vivo studies.
Q4: My this compound precipitates when I add the stock solution to my cell culture medium. What should I do?
A4: Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue for hydrophobic compounds, often referred to as "solvent shock".[12] To mitigate this, instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of the complete medium. Adding the solution drop-wise while gently vortexing or swirling can also help prevent localized high concentrations and subsequent precipitation.[3][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final solution. Rapid dilution of a concentrated organic stock solution ("solvent shock"). | - Lower the final concentration of the compound. - Perform a serial dilution: create an intermediate dilution in a smaller volume of buffer before adding to the final volume.[3] - Add the stock solution drop-wise to the aqueous buffer while gently vortexing or swirling to ensure rapid dispersal.[12] |
| A clear solution becomes cloudy or shows precipitation over time. | The compound is in a supersaturated state and is slowly crystallizing out of solution. Temperature fluctuations affecting solubility. The compound may be degrading. | - Determine the maximum stable concentration of the compound in your buffer over the time course of your experiment. - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.[3] - Prepare fresh working solutions immediately before each experiment. |
| Inconsistent results in biological assays. | The compound is not fully dissolved, leading to variable effective concentrations. Precipitation of the compound in the assay plate wells. | - Visually inspect all solutions for any signs of precipitation before use. - Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles (note: this may slightly lower the effective concentration). - Include a solubility assessment as part of your initial experimental setup. |
Data Presentation
Table 1: Solubility of Isatin (Parent Compound) in Various Solvents at Different Temperatures
As a proxy for the solubility behavior of this compound, the following data for the parent compound, isatin, is provided.
| Solvent | Mole Fraction Solubility (x) at 298.15 K (25°C) | Mole Fraction Solubility (x) at 318.15 K (45°C) |
| Water | 0.00018 | 0.00042 |
| Methanol | 0.0152 | 0.0288 |
| Ethanol | 0.0094 | 0.0195 |
| 1-Butanol | 0.0061 | 0.0143 |
| Dichloromethane | 0.0016 | 0.0035 |
| 1,2-Dichloroethane | 0.0038 | 0.0079 |
| Chloroform | 0.0021 | 0.0046 |
| Carbon Tetrachloride | 0.0002 | 0.0005 |
Data adapted from a study on the solubility of isatin.[1] The mole fraction solubility indicates that isatin has the lowest solubility in water and carbon tetrachloride and the highest in methanol and ethanol among the tested solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 217.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.17 mg of this compound using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free for intermediate dilution)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Step A - Intermediate Dilution: In a sterile microcentrifuge tube, add 99 µL of pre-warmed, serum-free cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the 99 µL of medium to create a 100 µM intermediate solution.
-
Gently vortex or flick the tube to mix thoroughly.
-
Step B - Final Dilution: In a sterile tube containing the final volume of your complete (serum-containing) cell culture medium (e.g., 9.9 mL for a final volume of 10 mL), add 100 µL of the 100 µM intermediate solution.
-
Gently mix the final solution by inverting the tube or pipetting up and down.
-
This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
Mandatory Visualization
A workflow diagram for troubleshooting solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 7. gpsrjournal.com [gpsrjournal.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. eijppr.com [eijppr.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. benchchem.com [benchchem.com]
Stability of 1-Pentyl-1H-indole-2,3-dione under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Pentyl-1H-indole-2,3-dione under various experimental conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features related to stability?
A1: this compound is a derivative of isatin (1H-indole-2,3-dione). Its structure consists of the core isatin scaffold with a pentyl group attached to the nitrogen atom at position 1.[1][2][3] The key features influencing its stability are:
-
The Isatin Core: This heterocyclic system contains a dicarbonyl group at positions C2 and C3, which is susceptible to nucleophilic attack, and an amide bond within the five-membered ring that can undergo hydrolysis.[4]
-
N-Pentyl Group: The alkyl group at the N1 position reduces the lability of the isatin nucleus, particularly towards bases, when compared to the parent isatin molecule.[5] This substitution also increases the molecule's lipophilicity, affecting its solubility and formulation-dependent stability.
Q2: What are the primary environmental factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several environmental factors. Key considerations for handling and storage include:
-
pH: The compound is expected to be more stable in neutral conditions. Strong acidic or basic conditions can promote hydrolysis of the amide bond in the isatin ring.[4]
-
Light: Exposure to UV or visible light may induce photochemical reactions, leading to photodegradation.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: The indole nucleus can be sensitive to oxidation, potentially leading to the formation of various byproducts.[4]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of the isatin scaffold, several degradation pathways can be anticipated:
-
Hydrolysis: Under strong acidic or basic conditions, the amide bond can break, leading to a ring-opening reaction to form an amino acid derivative.
-
Oxidation: The indole ring is susceptible to oxidative stress, which can lead to the formation of various oxidized byproducts.
-
Photodegradation: Light exposure can provide the energy for photolytic reactions, resulting in various degradation products.
Below is a diagram illustrating these potential degradation pathways.
Q4: How should I store this compound to ensure its stability?
A4: To maximize shelf-life, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: Are there any known incompatibilities with common excipients or solvents?
Section 2: Experimental Protocols
Protocol 2.1: Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
Reagent-grade HCl, NaOH, and H₂O₂
-
Validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or MS)
-
pH meter, calibrated oven, photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
3. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store protected from light at room temperature for a defined period (e.g., 24 hours).
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[4]
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[4]
4. Sample Analysis:
-
At predetermined time points, withdraw samples.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2.2: General Long-Term Stability Study Setup
This protocol is based on the International Council for Harmonisation (ICH) guidelines for establishing the shelf-life of a drug substance.[6][7]
1. Batches and Samples:
-
Use at least three representative batches of this compound.
-
Package the samples in the proposed container-closure system for storage and distribution.[7]
2. Storage Conditions:
-
Store the samples under long-term and accelerated conditions as specified by ICH guidelines (see Table 2).
3. Testing Frequency:
-
Long-term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8]
-
Accelerated: A minimum of three time points, including initial and final points (e.g., 0, 3, and 6 months), is recommended.[7][8]
4. Attributes to Test:
-
The testing should cover physical, chemical, and microbiological attributes susceptible to change, including appearance, assay, degradation products, and moisture content.[6][7]
Section 3: Data Presentation
Quantitative data should be organized to facilitate analysis and reporting.
Table 1: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal (Solid) | N/A | 80°C | 48 hours |
| Photolytic (Solution) | N/A | Room Temp. | Per ICH Q1B |
Table 2: Example Conditions for ICH-Compliant Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Section 4: Troubleshooting Guide
Table 3: Troubleshooting Common Issues in Stability Studies
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of parent compound at time zero | 1. Poor solubility in the diluent.2. Adsorption to container surfaces.3. Incomplete sample extraction. | 1. Optimize the diluent; consider a higher percentage of organic solvent.2. Use silanized glassware or low-adsorption plastics.3. Validate the extraction method for complete recovery. |
| High variability in degradation results | 1. Inconsistent sample preparation.2. Non-homogeneous reaction mixture due to poor solubility.3. Fluctuations in experimental conditions (temp, light). | 1. Ensure precise and consistent pipetting and dilutions.2. Vigorously stir or sonicate the mixture to ensure homogeneity.3. Use calibrated equipment (ovens, photostability chambers) and monitor conditions closely. |
| No degradation observed under stress conditions | 1. The compound is highly stable under the applied conditions.2. Stress conditions are not harsh enough. | 1. This is a valid result.2. Increase the stress level (e.g., higher temperature, longer duration, stronger reagent concentration) and re-evaluate. |
| Appearance of unexpected peaks in chromatogram | 1. Interaction with excipients or solvents.2. Contamination of the sample or mobile phase.3. Degradation of the mobile phase. | 1. Run a placebo/blank study to identify peaks not related to the active compound.2. Ensure cleanliness of glassware and use fresh, high-purity solvents.3. Prepare fresh mobile phase daily. |
Section 5: Visual Guides
The following workflow provides a high-level overview of the process for assessing the stability of a new chemical entity like this compound.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H15NO2 | CID 1581092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4290-90-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Poor Cell Permeability of 1-Pentyl-1H-indole-2,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Pentyl-1H-indole-2,3-dione. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: The cell permeability of a compound is influenced by its physicochemical properties. For this compound, several factors can contribute to poor membrane passage:
-
Lipophilicity: While the pentyl group increases lipophilicity, the overall molecule needs an optimal balance between lipid and aqueous solubility to efficiently partition into and out of the cell membrane.
-
Polar Surface Area (PSA): The two carbonyl groups of the indole-2,3-dione core contribute to the polar surface area. A high PSA can hinder passage through the hydrophobic lipid bilayer.
-
Hydrogen Bond Donors/Acceptors: The presence of hydrogen bond acceptors (the oxygen atoms) can increase the energy required for the molecule to move from the aqueous extracellular environment into the lipid membrane.
-
Molecular Flexibility: The number of rotatable bonds can influence a molecule's ability to adopt a conformation suitable for membrane transit.
Q2: What are the initial steps to assess the cell permeability of my this compound derivative?
A2: A tiered approach using in vitro assays is recommended. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion. It provides a baseline for the compound's intrinsic permeability.
-
Caco-2 Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive and active transport mechanisms, including potential efflux.
Q3: What strategies can I employ to improve the cell permeability of this compound?
A3: Several strategies can be explored to enhance cellular uptake:
-
Prodrug Approach: A biologically inactive derivative of the drug molecule is synthesized to have improved permeability. Once inside the cell, it is converted to the active form. For this compound, this could involve modification of the dione moiety.
-
Formulation with Cyclodextrins: Encapsulating the compound within cyclodextrins can increase its aqueous solubility and facilitate its presentation to the cell membrane.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from degradation and enhance its uptake by cells.
-
Structural Modification: Medicinal chemistry approaches can be used to modify the structure to optimize its physicochemical properties for better permeability. This could involve altering the length or branching of the pentyl chain or substituting other positions on the indole ring.
Troubleshooting Guides
Issue 1: Low intracellular concentration of this compound in cell-based assays.
-
Possible Cause 1: Poor Passive Diffusion.
-
Evidence: Low permeability observed in the PAMPA assay.
-
Solution:
-
Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound.
-
Formulation Approaches: Formulate the compound with cyclodextrins or encapsulate it in nanoparticles to improve its solubility and membrane interaction.
-
-
-
Possible Cause 2: Active Efflux by Transmembrane Transporters.
-
Evidence: High permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction in a Caco-2 assay (efflux ratio > 2).
-
Solution:
-
Co-administration with an Efflux Pump Inhibitor: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). A significant increase in apical-to-basolateral permeability would confirm that your compound is a substrate for that efflux pump.
-
Structural Modification: Modify the structure of the compound to reduce its affinity for the efflux transporter.
-
-
Issue 2: Inconsistent results between PAMPA and Caco-2 assays.
-
Scenario: High permeability in PAMPA, but low permeability in Caco-2.
-
Possible Cause: This discrepancy strongly suggests that the compound is a substrate for an active efflux pump in the Caco-2 cells.
-
Troubleshooting Steps: Refer to the solution for "Active Efflux by Transmembrane Transporters" above.
-
-
Scenario: Low permeability in PAMPA, but moderate to high permeability in Caco-2.
-
Possible Cause: This indicates that the compound may be a substrate for an active uptake transporter in the Caco-2 cells.
-
Troubleshooting Steps: Further investigation using specific uptake transporter inhibitors would be necessary to identify the transporter involved.
-
Data Presentation
Table 1: Illustrative Permeability Data for this compound and its Modified Analogs
(Note: The following data are hypothetical and for illustrative purposes to demonstrate the potential outcomes of permeability enhancement strategies.)
| Compound | Modification | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (A-B) (Papp, 10⁻⁶ cm/s) | Caco-2 (B-A) (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | Parent Compound | 0.8 | 0.5 | 2.5 | 5.0 |
| Analog 1 | Prodrug (Ester) | 5.2 | 4.8 | 5.1 | 1.1 |
| Analog 2 | Cyclodextrin Complex | 1.5 | 1.2 | 2.6 | 2.2 |
| Analog 3 | Nanoparticle Formulation | N/A | 8.5 | N/A | N/A |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Prepare a solution of the test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).
-
Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).
-
-
Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich".
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value of ≥250 Ω·cm² is generally considered acceptable.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Transport Experiment (Basolateral to Apical):
-
Perform the reverse experiment by adding the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Quantification: Determine the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for improving cell permeability.
Caption: Troubleshooting logic for poor cell permeability.
Technical Support Center: Optimization of Reaction Conditions for N-Pentylation of Isatin
Welcome to the technical support center for the N-pentylation of isatin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of N-pentyl isatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-pentylation of isatin?
The primary challenges in the N-pentylation of isatin include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1][2][3]
-
Side Reactions: The most common side reactions are O-alkylation and aldol-type condensation reactions involving the C3-keto group of isatin, especially when using bases like potassium carbonate in acetone.[2][3]
-
Formation of Oily or Gummy Products: Difficulty in obtaining a crystalline product is a frequent issue, often due to residual high-boiling point solvents or impurities.[2][3][4]
-
Contamination with Unreacted Isatin: The similar polarity of N-pentyl isatin and isatin can make separation by column chromatography challenging if the reaction is incomplete.[3]
Q2: What are the key parameters to consider for optimizing the N-pentylation of isatin?
To optimize the reaction, careful consideration of the following parameters is crucial:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient deprotonation of the isatin nitrogen and subsequent alkylation.[1][5] Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to form the nucleophilic isatin anion.[1][5] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or NMP are also effective, particularly in microwave-assisted reactions.[6][7][8]
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.[2] However, excessive temperatures or prolonged reaction times can lead to degradation of the starting materials and products.[1][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1] Microwave irradiation has been shown to significantly reduce reaction times and often improves yields.[2][6][7][8]
-
Purity of Reagents: The purity of isatin, pentyl halide, solvent, and base is crucial. Water and other protic impurities can quench the base and the isatin anion, leading to lower yields.[1] It is advisable to use anhydrous solvents and fresh reagents.[2]
Troubleshooting Guide
Issue 1: Low Yield of N-Pentyl Isatin
Question: My N-pentylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the isatin N-H bond. The N-H of isatin must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed efficiently.[2][3]
-
Solution: Use a sufficiently strong base (e.g., NaH) or a slight excess of a weaker base (e.g., K₂CO₃, 1.5 equivalents).[4] Ensure the reaction is carried out under anhydrous conditions.
-
-
Inactive Alkylating Agent: The pentyl halide (e.g., 1-bromopentane or 1-iodopentane) may have degraded.
-
Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides.[2]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Electron-Withdrawing Groups: If your isatin substrate has electron-withdrawing groups, the nucleophilicity of the nitrogen atom is decreased, making the reaction more challenging.[1][4]
-
Solution: A stronger base or a more reactive pentylating agent (e.g., pentyl iodide) may be necessary.
-
Issue 2: Formation of an Oily or Gummy Product
Question: After workup, my N-pentyl isatin is an oil, and I am unable to induce crystallization. What could be the issue?
Answer: The formation of an oily product is a common problem, often related to impurities or the inherent properties of the product.[2]
-
Residual Solvent: High-boiling point solvents like DMF or NMP are frequently used and can be difficult to remove completely.[2][3]
-
Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization.[4]
-
Solution: Purify the product using column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[3]
-
-
Inducing Crystallization:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. Scratching the side of the flask with a glass rod can help initiate crystallization.[3]
-
Recrystallization: If a crude solid is obtained, try recrystallization from different solvent systems. Dichloromethane/hexanes or ethanol have been reported to be effective for recrystallizing N-alkylated isatins.[3]
-
Issue 3: Side Reaction Products are Observed
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions and how can I minimize them?
Answer: Side reactions can compete with the desired N-pentylation.
-
O-Alkylation: Although N-alkylation is generally favored, O-alkylation can occur.[3]
-
Mitigation: The choice of a polar aprotic solvent like DMF generally favors N-alkylation.[1]
-
-
Aldol Condensation: When using bases like K₂CO₃ in acetone, aldol-type side reactions involving the C3-keto group of isatin can occur.[2][6]
-
Dialkylation: Over-alkylation is less common for the isatin nitrogen but can occur under harsh conditions or with highly reactive alkylating agents.[2]
-
Mitigation: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the pentylating agent.[2]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Entry | Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Iodomethane | K₂CO₃ | DMF | Microwave (300W) | 3 min | 95 | [8] |
| 2 | Iodoethane | K₂CO₃ | DMF | Microwave (300W) | 3 min | 90 | [8] |
| 3 | 1-Bromobutane | Na⁺¹⁻ | DMF | Microwave (500W) | 5 min | 69 | [8] |
| 4 | Benzyl chloride | K₂CO₃ | DMF | Microwave (200W) | 5 min | 96 | [8] |
| 5 | Ethyl chloroacetate | K₂CO₃ | DMF | Microwave (200W) | 3 min | 76 | [8] |
| 6 | Iodomethane | K₂CO₃ | DMF | Conventional | 24 h | - | [9] |
| 7 | 1-Bromoalkanes | K₂CO₃ | DMF | Conventional | 24 h | 9-76 | [9] |
Note: The table presents a selection of conditions for N-alkylation with various agents to provide a comparative overview.
Experimental Protocols
General Protocol for N-Pentylation of Isatin (Conventional Heating)
This protocol is adapted from a general procedure for the N-alkylation of isatin.[9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromopentane or 1-iodopentane (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-70 °C. Monitor the progress of the reaction by TLC. The reaction is typically stirred for 24 hours.
-
Workup: After the reaction is complete (as indicated by TLC), dilute the reaction mixture with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes:ethyl acetate).
Microwave-Assisted N-Pentylation of Isatin
This protocol is based on a general method for microwave-assisted N-alkylation.[6][7][8]
-
Setup: In a microwave reaction vessel, combine isatin (1.0 eq), potassium carbonate (K₂CO₃, 1.5-2.0 eq), and a few drops of DMF or NMP.
-
Addition of Alkylating Agent: Add 1-bromopentane or 1-iodopentane (1.2 eq).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 200-500 W) for a short duration (e.g., 2-5 minutes).
-
Workup and Purification: Follow the same workup and purification procedure as described in the conventional heating protocol.
Visualizations
Caption: A typical experimental workflow for the N-pentylation of isatin.
Caption: A troubleshooting guide for common issues in N-pentylation of isatin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Pentyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Pentyl-1H-indole-2,3-dione (also known as N-pentylisatin). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: The isolated product is an oil and does not solidify.
-
Possible Cause 1: Residual Solvent: High-boiling point solvents used in the synthesis, such as N,N-dimethylformamide (DMF), can be difficult to remove completely and may prevent crystallization.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
-
Possible Cause 2: Impurities: The presence of impurities can lower the melting point of the product and inhibit crystallization.
-
Solution 1: Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. Scratch the inside of the flask with a glass stirring rod to create nucleation sites.
-
Solution 2: Column Chromatography: If trituration is unsuccessful, purify the oily product using silica gel column chromatography to remove impurities. A common eluent system is a gradient of ethyl acetate in hexanes.
-
-
Possible Cause 3: Inherent Property of the Compound: While less common for this specific compound, some N-alkylated isatins can be low-melting solids or oils at room temperature, especially if not completely pure.
Issue 2: Low yield of the purified product.
-
Possible Cause 1: Incomplete Reaction: If the N-alkylation of isatin did not go to completion, the yield of the desired product will be inherently low.
-
Solution: Before purification, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Consider using a slight excess of the alkylating agent (1-bromopentane) and the base.
-
-
Possible Cause 2: Side Reactions: The isatin molecule can undergo side reactions under basic conditions, such as aldol-type reactions, which consume the starting material and reduce the yield of the desired product.
-
Solution: Optimize the reaction conditions by carefully controlling the temperature and using a suitable base and solvent system (e.g., potassium carbonate in DMF).
-
-
Possible Cause 3: Loss during Purification: Significant amounts of the product can be lost during multiple purification steps.
-
Solution: Minimize the number of transfers and use careful technique during extractions and chromatography. If recrystallizing, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling.
-
Issue 3: Contamination of the final product with starting material (isatin).
-
Possible Cause: Similar Polarity: Isatin and this compound can have similar polarities, making their separation by column chromatography challenging.
-
Solution 1: Optimize Column Chromatography: Use a shallow gradient during column chromatography to improve separation. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate. Monitor the fractions carefully by TLC.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization can be an effective method to remove isatin, which may have different solubility properties. Ethanol or a mixture of dichloromethane and hexanes can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Pure this compound is typically a solid at room temperature.
Q2: What are the best purification techniques for this compound? A2: The most common and effective purification techniques are column chromatography and recrystallization. Trituration can be used to solidify an oily product.
Q3: How can I monitor the progress of the purification? A3: Thin Layer Chromatography (TLC) is an essential technique to monitor the separation of this compound from impurities. A suitable mobile phase for TLC is a mixture of hexanes and ethyl acetate.
Q4: What are some common impurities in the synthesis of this compound? A4: Common impurities include unreacted isatin, byproducts from side reactions (such as O-alkylation products), and residual high-boiling point solvents like DMF.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a well-packed, bubble-free column.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the desired product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid, crude this compound.
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol is a commonly used solvent for N-alkylated isatins.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase/Solvent | Hexanes/Ethyl Acetate Gradient | Ethanol |
| Typical Purity | >95% | >98% |
| Expected Yield | 60-80% | 70-90% (of the material subjected to recrystallization) |
| Key Considerations | Good for removing a wide range of impurities. | Effective for removing small amounts of impurities from a solid product. |
Characterization Data for Pure this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₂[1] |
| Molecular Weight | 217.26 g/mol [1] |
| Appearance | Solid |
| Melting Point | Data not consistently available in searched literature. |
| ¹H NMR (CDCl₃, ppm) | Expected signals for pentyl chain protons and aromatic protons of the indole ring. |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for obtaining a solid product from an oily sample.
References
Technical Support Center: Synthesis of 1-Pentyl-1H-indole-2,3-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Pentyl-1H-indole-2,3-dione (also known as N-pentylisatin). The primary synthetic route covered is the N-alkylation of isatin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-alkylation of isatin. This involves the deprotonation of the nitrogen on the isatin ring using a base, followed by a nucleophilic substitution reaction with a pentyl halide, such as 1-bromopentane.[1]
Q2: My reaction is complete, but the yield of this compound is very low. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete Deprotonation: The base used may be weak, old, or insufficient in quantity to fully deprotonate the isatin.
-
Side Reactions: Competing side reactions, such as O-alkylation or reactions involving the solvent, can consume starting materials.
-
Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure the pH is appropriate during aqueous washes and be careful not to use excessive solvent during recrystallization.
-
Poor Quality Reagents: The isatin or pentyl halide may be impure, or the solvent may not be anhydrous.
Q3: I see a second spot on my TLC plate close to my product spot. What could this be?
A3: An unexpected spot could be the O-alkylated isomer (2-O-pentyl-1H-indole-3-one). While N-alkylation is generally favored with bases like potassium carbonate, some O-alkylation can occur.[2] Another possibility is the presence of unreacted starting material (isatin) or a byproduct from the degradation of the starting materials or product.
Q4: Can I use a different pentyl halide, like 1-iodopentane or 1-chloropentane?
A4: Yes, other pentyl halides can be used. The reactivity order is typically I > Br > Cl. Using 1-iodopentane may lead to a faster reaction, while 1-chloropentane would likely require more forcing conditions (e.g., higher temperature or longer reaction time).
Q5: Is it necessary to use an anhydrous solvent?
A5: While not always strictly necessary, using an anhydrous polar aprotic solvent like DMF or NMP is highly recommended. The presence of water can hydrolyze the isatin anion and react with the alkylating agent, reducing the overall yield.
Troubleshooting Guide for Common Side Reactions
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Product Formation (High Amount of Unreacted Isatin)
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective Deprotonation | - Use a stronger base (e.g., switch from K₂CO₃ to NaH) or a freshly opened bottle of base. - Ensure the base is finely powdered to maximize surface area. - Consider using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) if using K₂CO₃.[3] |
| Inactive Alkylating Agent | - Check the purity of the 1-bromopentane. If it is old, it may have degraded. Purify by distillation if necessary. - Switch to a more reactive alkylating agent like 1-iodopentane. |
| Suboptimal Reaction Temperature | - If running the reaction at room temperature, consider gentle heating (e.g., 60-80 °C) to increase the reaction rate.[4] |
| Insufficient Reaction Time | - Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration. Reactions at room temperature may require up to 48 hours. |
Problem 2: Presence of Significant Byproducts
| Observed Issue | Potential Cause & Identity of Byproduct | Troubleshooting Steps & Solutions |
| TLC shows a byproduct spot | O-Alkylation: The isatin anion is an ambident nucleophile, and some reaction may occur at the oxygen atom, leading to the O-alkylated isomer.[2] | - This is generally a minor pathway with alkali metal bases. Ensure a polar aprotic solvent (DMF, NMP) is used, as this favors N-alkylation. - O- and N-alkylated isomers can typically be separated by column chromatography. |
| Complex mixture of products | Degradation: High reaction temperatures or prolonged reaction times, especially with strong bases, can lead to the decomposition of isatin or the product. | - Avoid excessively high temperatures. If using microwave synthesis, optimize the power and time to prevent overheating.[4] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of a very polar, colored impurity | Aldol-type reactions: If acetone is used as a solvent with a base like K₂CO₃, aldol condensation side reactions can occur with the isatin keto-carbonyls.[4] | - Use a non-reactive polar aprotic solvent like DMF or NMP for the N-alkylation reaction.[4] |
Experimental Protocols
Protocol: N-Alkylation of Isatin to Synthesize this compound
This protocol is a generalized procedure based on common methods for the N-alkylation of isatin.
Materials:
-
Isatin (1.0 eq)
-
1-Bromopentane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add isatin and anhydrous DMF.
-
Stir the mixture until the isatin is fully dissolved.
-
Add the anhydrous potassium carbonate to the solution.
-
Add 1-bromopentane dropwise to the stirring suspension.
-
Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours, as indicated by the consumption of isatin), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizations
Experimental Workflow for N-Alkylation of Isatin
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in N-pentylisatin synthesis.
References
Technical Support Center: Enhancing the Selectivity of 1-Pentyl-1H-indole-2,3-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Pentyl-1H-indole-2,3-dione and its derivatives. Our goal is to facilitate smoother experimental workflows and enhance the selectivity and success of your research.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and handling of this compound derivatives.
Issue 1: Low or No Yield of this compound
Low or negligible yields during the N-pentylation of isatin can be frustrating. The following table outlines potential causes and their corresponding solutions to improve your reaction outcome.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Deprotonation of Isatin | Use a stronger base such as Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Ensure at least a stoichiometric amount of the base is used. For weaker bases like Potassium Carbonate (K₂CO₃), a slight excess can be beneficial. | More efficient formation of the isatin anion, leading to a higher conversion rate. |
| Poor Quality of Reagents | Ensure the purity of isatin, 1-bromopentane, and the solvent. Use freshly distilled solvents and high-purity starting materials. | Minimizes side reactions and improves the overall yield and purity of the product. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Consider gentle heating to 70-80°C to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Faster reaction times and increased product formation. |
| Presence of Moisture | The reaction is sensitive to moisture. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents quenching of the base and other moisture-sensitive intermediates, leading to a better yield. |
Issue 2: Formation of O-Alkylated Side Product
A common side reaction during the N-alkylation of isatin is the formation of the O-alkylated isomer. The choice of solvent and base can significantly influence the N- versus O-alkylation ratio.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction Conditions Favoring O-Alkylation | Employing polar aprotic solvents like DMF or DMSO generally favors N-alkylation. Using a less polar solvent might increase the proportion of the O-alkylated product. | Increased selectivity for the desired N-pentyl product. |
| Strong, Hard Base | The use of very strong and "hard" bases can sometimes favor O-alkylation. A moderately strong, "softer" base like K₂CO₃ or Cesium Carbonate (Cs₂CO₃) in DMF is often a good choice for N-alkylation. | Higher regioselectivity towards N-alkylation. |
Issue 3: Difficulty in Product Purification and Isolation
This compound can sometimes be challenging to purify due to its physical properties and the presence of impurities.
| Potential Cause | Recommended Solution | Expected Outcome |
| Product is an Oil or a Low-Melting Solid | The N-pentyl group can lower the melting point of the isatin derivative, making it oily or waxy at room temperature. If the product is pure by NMR and/or GC-MS, it may not readily crystallize. In such cases, the pure oil can be used for subsequent steps. | Successful isolation of the product in a non-crystalline but pure form. |
| Residual High-Boiling Solvent (e.g., DMF, DMSO) | These solvents can be difficult to remove completely by rotary evaporation alone. Co-evaporate with a lower-boiling solvent like toluene multiple times, followed by drying under high vacuum. | Complete removal of residual solvent, which may aid in solidification or will result in a purer oily product. |
| Contamination with Unreacted Isatin | The starting material and the N-pentylated product can have similar polarities, making separation by column chromatography difficult. Optimize the eluent system for column chromatography, often a gradient of ethyl acetate in hexanes. Alternatively, an acid-base extraction can be employed to remove the acidic unreacted isatin. | Effective separation of the product from the starting material, leading to a higher purity of the final compound. |
| Formation of Colored Impurities/Tar | This can result from the decomposition of starting materials or products, especially at elevated temperatures. Ensure the starting materials are pure and avoid unnecessarily high reaction temperatures or prolonged reaction times. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography. | A cleaner reaction mixture and a final product with improved color and purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for the N-pentylation of isatin?
A1: A widely used and effective method is the reaction of isatin with 1-bromopentane in the presence of a base like potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent such as DMF.[1] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.
Q2: My this compound product is an oil and I cannot get it to solidify. What should I do?
A2: It is not uncommon for N-alkylated isatins with longer alkyl chains to be oils or low-melting solids at room temperature. First, ensure the product is pure by spectroscopic methods (NMR, MS). If it is pure, you can proceed with the oil in your next experimental step. If purification is needed, column chromatography is the most effective method for oily products. Sometimes, trituration with a non-polar solvent like hexanes can induce crystallization.
Q3: How can I improve the selectivity of N-alkylation over O-alkylation?
A3: The choice of solvent is crucial. Polar aprotic solvents like DMF favor N-alkylation. The choice of base also plays a role; moderately strong bases like K₂CO₃ are often preferred.
Q4: What are the primary biological targets for this compound derivatives?
A4: N-alkylated isatin derivatives have shown a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[2] In the context of cancer, they have been investigated as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR). They can also induce apoptosis and cause cell cycle arrest.
Q5: How does the length of the N-alkyl chain affect the biological activity?
A5: Structure-activity relationship (SAR) studies have shown that the length of the N-alkyl chain can significantly influence biological activity. For instance, in some studies on anticancer activity, an aromatic ring with a one or three-carbon atom linker at the N1 position enhanced activity. The lipophilicity conferred by the alkyl chain can affect cell membrane permeability and interaction with the target protein.
Quantitative Data on Biological Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various N-alkylated isatin derivatives against different cancer cell lines, providing a comparative view of their potency.
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| N-methyl-5-chloro-isatin derivative | T47D (Breast Cancer) | 1.83 ± 0.08 | [3] |
| N-benzyl-5-chloro-isatin derivative | T47D (Breast Cancer) | 3.59 ± 0.16 | [3] |
| Isatin-benzofuran hybrid (pentylene linker) | A549, HepG2, MCF-7, PC-3, HeLa | 77.2 - 88.9 | [4] |
| Isatin-benzofuran hybrid (hexylene linker) | A549, HepG2, MCF-7, PC-3, HeLa | 65.4 - 89.7 | [4] |
| Isatin-indole conjugate | A-549, MDA-MB-231, HCT-116 | 7.3, 4.7, 2.6 | [5] |
| Isatin-hydrazone hybrid | A549, PC3, MCF-7 | 5.32, 35.1, 4.86 | [5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Isatin
-
1-Bromopentane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add isatin (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Simplified VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Simplified CDK2/Cyclin E Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
Troubleshooting inconsistent results in 1-Pentyl-1H-indole-2,3-dione bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-Pentyl-1H-indole-2,3-dione in various bioassays. The information is designed to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
Due to its hydrophobic pentyl chain, this compound has low solubility in aqueous buffers.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Store the solid compound at -20°C, protected from light and moisture. Aliquot the DMSO stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.
Q2: What are the primary causes of inconsistent results in my bioassays?
Inconsistent results with this compound can stem from several factors:
-
Compound Precipitation: The compound may precipitate out of solution when diluted from the DMSO stock into aqueous assay buffers.
-
Compound Instability: N-alkylated isatins can be unstable in cell culture media over long incubation periods.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to the compound.
-
Reagent Quality and Handling: Inconsistent pipetting, temperature fluctuations, and expired reagents can all contribute to variability.[1]
Q3: How can I mitigate compound precipitation in my experiments?
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.
-
Vortexing: Vortex the compound vigorously upon dilution into your final assay medium.
-
Visual Inspection: Before adding to cells, visually inspect the diluted solution for any signs of cloudiness or precipitate.
-
Solubility Test: If precipitation is suspected, perform a solubility test by preparing the final concentration in assay buffer, incubating under assay conditions, and centrifuging at high speed to check for a pellet.
Q4: How do I address potential compound instability during my assay?
-
Fresh Preparations: Always prepare fresh working dilutions of the compound from your stock solution immediately before each experiment.
-
Minimize Exposure: Protect stock and working solutions from light and elevated temperatures.
-
Medium Replenishment: For long-term experiments (e.g., >24 hours), consider replenishing the cell culture medium with freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Ensure final DMSO concentration is <0.5%.- Vortex vigorously upon dilution.- Visually inspect for precipitates before use. |
| Inaccurate Pipetting | - Use calibrated pipettes.- Pipette carefully and consistently, avoiding bubbles.[1] |
| Cell Seeding Density | - Ensure a uniform cell suspension before seeding.- Use a multichannel pipette for seeding. |
| Edge Effects in Plates | - Avoid using the outer wells of the plate, or fill them with sterile PBS. |
Issue 2: Lower Than Expected Potency (High IC50 Values)
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh working solutions for each experiment.- Store stock solutions properly at -20°C in aliquots. |
| Incorrect Concentration | - Double-check all calculations for dilutions.- Verify the initial concentration of your stock solution. |
| Cell Line Resistance | - Test the compound on a different, potentially more sensitive, cell line.- Consult literature for expected potency in your chosen cell line. |
| Long Incubation Times | - Consider shorter incubation periods to minimize compound degradation. |
Issue 3: Inconsistent Results Across Different Experimental Days
| Possible Cause | Troubleshooting Steps |
| Reagent Variability | - Use reagents from the same lot number across experiments.- Equilibrate all reagents to the assay temperature before use.[1] |
| Cell Passage Number | - Use cells within a consistent and low passage number range. |
| Incubation Conditions | - Ensure consistent temperature, humidity, and CO2 levels in your incubator. |
Data Presentation: Cytotoxicity of N-Alkylated Isatin Analogues
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Human leukemia) | 72h | 0.49 |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Human T-cell leukemia) | 72h | 0.49 |
| N-allyl-5-bromoisatin | A549 (Human lung carcinoma) | 48h | 3.9 |
| N-(2-methoxyethyl)-5-bromoisatin | A549 (Human lung carcinoma) | 48h | 3.1 |
| N-(3-methylbutyl)-5-bromoisatin | A549 (Human lung carcinoma) | 48h | 2.5 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.[2][3]
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent and below 0.5%.
-
Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This turbidity-based assay can be used to determine if this compound directly inhibits tubulin polymerization.[4][5][6]
Materials:
-
This compound
-
DMSO
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Thaw tubulin and GTP on ice. Prepare a working solution of tubulin in polymerization buffer.
-
Compound Dilution: Prepare dilutions of this compound in polymerization buffer from a DMSO stock. Include positive (e.g., Nocodazole) and negative (DMSO vehicle) controls.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the compound dilutions.
-
Initiate Polymerization: Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Mandatory Visualizations
Proposed Signaling Pathway for N-Alkylated Isatins
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Modifying 1-Pentyl-1H-indole-2,3-dione for better pharmacokinetic properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers focused on modifying 1-Pentyl-1H-indole-2,3-dione (an isatin derivative) to enhance its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial assessment and strategic modification of indole-2,3-dione scaffolds.
Q1: What are the likely pharmacokinetic liabilities of a parent compound like this compound?
A1: Based on its structure, this compound presents several potential ADME challenges. The long pentyl chain contributes to high lipophilicity (a high LogP value), which can lead to poor aqueous solubility, high plasma protein binding, and potential sequestration into adipose tissue.[1][2][3] The indole ring itself is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance.[4][5] Therefore, key challenges are likely to be low solubility and high metabolic turnover.
Q2: What is a logical workflow for evaluating the ADME properties of newly synthesized analogs?
A2: A tiered, parallel approach to in vitro ADME screening is recommended to accelerate the design-make-test-analyze cycle.[6] Start with fundamental physicochemical properties and progress to more complex biological assays. The goal is to identify and address liabilities early.[7][8] A typical workflow involves assessing solubility first, followed by parallel evaluation of permeability and metabolic stability, and then investigating potential drug-drug interactions and protein binding.
Q3: My lead compound has poor aqueous solubility. What strategies can I employ to improve it?
A3: Improving solubility is a critical step for ensuring oral bioavailability.[9][10] Several chemical and formulation strategies can be effective:
-
Chemical Modification:
-
Introduce Ionizable Groups: Adding a basic nitrogen (e.g., pyridine, piperidine) or an acidic group can significantly improve solubility in the physiological pH range.
-
Reduce Lipophilicity (LogP/LogD): Replace lipophilic moieties, like the pentyl chain, with more polar groups. Bioisosteric replacements are a key strategy here.[11]
-
Interrupt Crystal Packing: Adding groups that disrupt planar structures or strong intermolecular forces can lower the energy required for dissolution.[9]
-
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) can increase solubility.[12][13]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve the dissolution rate.[12][13]
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can enhance the dissolution rate, although it won't change the intrinsic solubility.[9][12]
-
Q4: What are some effective bioisosteric replacements for the N-pentyl group to improve metabolic stability and modulate lipophilicity?
A4: The N-pentyl group is a likely site of metabolic attack (omega and omega-1 hydroxylation) and a major contributor to high lipophilicity.[2] Bioisosteric replacement is a powerful strategy to address these issues while maintaining biological activity.[11][14][15][16]
Section 2: Troubleshooting Guide
This section provides guidance for specific experimental issues you may encounter.
Q5: My compound shows high permeability (Papp > 10 x 10⁻⁶ cm/s) in the Caco-2 assay, but the efflux ratio is greater than 2. What does this indicate?
A5: This is a common finding and indicates that your compound is a likely substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[17][18] While the compound can cross the intestinal membrane easily (high intrinsic permeability), it is actively pumped back into the intestinal lumen. This can severely limit its oral bioavailability.
-
Next Steps:
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of known transporter inhibitors (e.g., verapamil for P-gp).[18] A significant reduction in the efflux ratio confirms that your compound is a substrate.
-
Structural Modification: Make modifications to the compound to disrupt its recognition by the efflux transporter. This often involves masking hydrogen bond donors or altering the overall charge distribution.
-
Q6: The half-life of my compound in the liver microsomal stability assay is very short (< 15 minutes). What should I do?
A6: A short half-life in liver microsomes suggests rapid Phase I metabolism, primarily by CYP enzymes.[4][19][20] This is a significant liability that can lead to high in vivo clearance and poor oral exposure.
-
Next Steps:
-
Metabolite Identification: The first step is to identify the "soft spots" on the molecule. Use LC-MS/MS to determine the structure of the major metabolites formed during the microsomal incubation.[21]
-
Block Metabolic Sites: Once the sites of metabolism are known, make chemical modifications to block them. For example, if you observe hydroxylation on the indole ring, you can substitute that position with a fluorine atom.[11] If the pentyl chain is being oxidized, consider the bioisosteric replacements mentioned in Q4.
-
CYP Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism.[22][23] This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in the microsomal assay.[23] Knowing the specific isoform (e.g., CYP3A4, CYP2D6) can help guide more rational design strategies.
-
Q7: My compound exhibits over 99% binding to plasma proteins. What are the implications of this?
A7: High plasma protein binding (PPB) means that only a very small fraction of the drug in circulation is free (unbound) to interact with its target and cause a pharmacological effect.[24][25][26] It can also affect the drug's distribution into tissues and its clearance. While high PPB is not always a deal-breaker, it is a critical parameter to monitor.
-
Implications:
-
Efficacy: A higher total dose may be required to achieve a therapeutic concentration of free drug.[25]
-
Drug-Drug Interactions: Co-administration of another drug that competes for the same binding site on plasma proteins (like albumin) can displace your compound, leading to a sudden increase in free concentration and potential toxicity.
-
-
Can it be modified? Reducing PPB often involves decreasing the compound's lipophilicity or removing acidic functional groups, as many drugs bind to albumin at lipophilic and anionic sites.
Section 3: Key Experimental Protocols
The following are summarized protocols for essential in vitro ADME assays. These should be adapted and fully validated within your laboratory.
Protocol 1: Caco-2 Permeability Assay [17][18][27]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow differentiation into a polarized monolayer.[27]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Co-dose with a low-permeability marker like Lucifer yellow to confirm monolayer integrity during the experiment.[17][18]
-
Assay Preparation: Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[27]
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Efflux Measurement (Basolateral to Apical, B→A): Perform the reverse experiment, adding the compound to the basolateral compartment and sampling from the apical compartment.[17]
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[17][27]
Protocol 2: Liver Microsomal Stability Assay [19][21][28]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[19][28] Prepare a solution of the necessary cofactor, typically an NADPH-regenerating system.[28]
-
Incubation:
-
Pre-warm the microsomal solution to 37°C.
-
Add the test compound (e.g., at 1 µM final concentration).
-
Initiate the metabolic reaction by adding the NADPH solution.[21]
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[21][28]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[19]
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]
Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis) [24][26][29]
-
Device Preparation: Use a rapid equilibrium dialysis (RED) device, which has two chambers separated by a semipermeable membrane (12-14 kDa MWCO).[26][29]
-
Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse) at a final concentration (e.g., 1-10 µM).[24]
-
Dialysis:
-
Add the compound-spiked plasma to one chamber (the plasma chamber).
-
Add protein-free dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).[26]
-
Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[26]
-
-
Sampling and Matrix Matching: After incubation, carefully remove equal volumes from the plasma and buffer chambers. To ensure accurate analysis, mix the plasma sample with fresh buffer and the buffer sample with blank plasma.[26]
-
Analysis: Precipitate proteins with an organic solvent and analyze the concentrations in both matched samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Section 4: Data Interpretation Tables
Use the following tables to classify and interpret your experimental results.
Table 1: Classification of Intestinal Permeability [27]
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
|---|---|---|
| High | > 10 | Well Absorbed (>85%) |
| Moderate | 1 - 10 | Moderately Absorbed (50-85%) |
| Low | < 1 | Poorly Absorbed (<50%) |
Table 2: Classification of Metabolic Stability in Human Liver Microsomes
| In Vitro Half-Life (t½) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
|---|---|---|
| > 60 min | < 12 | High Stability |
| 15 - 60 min | 12 - 46 | Moderate Stability |
| < 15 min | > 46 | Low Stability |
Table 3: Interpreting Plasma Protein Binding Data
| Percent Bound (%) | Fraction Unbound (fu) | Potential Implications |
|---|---|---|
| < 90% | > 0.1 | Low binding, higher free fraction available for therapeutic effect and clearance. |
| 90% - 99% | 0.01 - 0.1 | Moderate to high binding, common for many drugs. |
| > 99% | < 0.01 | High binding, may require higher doses, potential for displacement-based drug interactions.[24] |
Table 4: Interpreting CYP450 Inhibition Data [30]
| IC50 Value | Potential for In Vivo Drug-Drug Interaction (DDI) |
|---|---|
| > 50 µM | Low Risk |
| 1 - 50 µM | Moderate Risk; requires further investigation (e.g., determining Ki and comparing to clinical exposure). |
| < 1 µM | High Risk; strong potential for clinically significant DDIs. |
References
- 1. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 2. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro ADME Assays [conceptlifesciences.com]
- 7. selvita.com [selvita.com]
- 8. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. Improving API Solubility [sigmaaldrich.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. longdom.org [longdom.org]
- 14. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Metabolic Stability Assays [merckmillipore.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. criver.com [criver.com]
- 23. criver.com [criver.com]
- 24. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Plasma Protein Binding Assay [visikol.com]
- 26. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 27. benchchem.com [benchchem.com]
- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 29. enamine.net [enamine.net]
- 30. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide to 1-Pentyl-1H-indole-2,3-dione and Other N-alkylated Isatins for Researchers and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral properties.[1][2][3][4] The isatin scaffold can be readily modified at various positions, with N-alkylation at the indole nitrogen being a common strategy to enhance its pharmacological profile and fine-tune its properties for drug development.[5][6]
This guide provides an objective comparison of 1-Pentyl-1H-indole-2,3-dione with other N-alkylated isatins, supported by experimental data. We will delve into their synthesis, comparative biological activities, and mechanisms of action to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Synthesis of N-alkylated Isatins
The N-alkylation of isatin is a fundamental transformation that can be achieved through various synthetic methodologies.[5][6] The choice of method often depends on factors such as the desired yield, reaction time, and scalability. Common approaches include classical N-alkylation under conventional heating or microwave irradiation, and phase-transfer catalysis.[7][8][9]
Table 1: Comparison of Synthetic Protocols for N-alkylation of Isatin
| Protocol | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Classical Alkylation (Conventional) | Methyl Iodide | K₂CO₃ | DMF | 70°C | 1.5 - 2 h | ~80 | [7] |
| Classical Alkylation (Microwave) | Methyl Iodide | K₂CO₃ | DMF | Not specified | 3 min | 95 | [7][8] |
| Phase-Transfer Catalysis (PTC) | Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temp. | 48 h | ~80 | [7][9] |
Experimental Protocol: General Procedure for N-alkylation of Isatin
A general and efficient method for the N-alkylation of isatin involves the use of a base and an alkyl halide in a suitable solvent.[5][8]
-
Reaction Setup: To a solution of isatin (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.1 eq).
-
Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., 1-bromopentane for the synthesis of this compound) (1.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 70°C for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-cold water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated isatin.
Comparative Biological Activities
The biological activity of N-alkylated isatins is significantly influenced by the nature of the alkyl substituent at the N1 position. This section compares the performance of this compound and its analogs in various biological assays.
Anticancer and Cytotoxic Activity
N-alkylated isatins have demonstrated potent cytotoxic effects against a range of cancer cell lines.[10][11][12][13] Structure-activity relationship (SAR) studies have revealed that the introduction of different alkyl or arylalkyl groups at the N1 position can modulate their anticancer potency.[10][12]
Table 2: Cytotoxicity of selected N-alkylated Isatins (IC₅₀ in µM)
| Compound | N-substituent | U937 (Leukemia) | Jurkat (Leukemia) | MCF-7 (Breast Cancer) | Reference |
| 1 | Allyl | 10.1 | 11.2 | >50 | [10] |
| 2 | 3-Methylbutyl | 10.4 | 11.7 | >50 | [10] |
| 3 | Benzyl | 1.9 | 2.1 | 35.5 | [10] |
| 4 | p-Methylbenzyl | 1.5 | 1.9 | 28.1 | [10] |
| 5 | 5,7-Dibromo-N-(p-methylbenzyl)isatin | 0.49 | 0.49 | >25 | [11][12] |
Note: Data for this compound was not explicitly found in the searched literature, but the data for 3-Methylbutyl (isopentyl) provides a close comparison for a five-carbon alkyl chain.
The data suggests that the introduction of an aromatic ring at the N1 position, as seen in the benzyl derivatives, enhances cytotoxic activity compared to simple alkyl chains.[10][13] Furthermore, substitutions on the isatin ring, such as dibromination at the 5 and 7 positions, can dramatically increase potency.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkylated isatins and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
N-alkylated isatins have also been investigated for their antimicrobial properties. The length of the N-alkyl chain appears to play a role in their antibacterial efficacy.
Table 3: Antibacterial Activity of N-alkylisatin bisthiocarbonohydrazones
| Compound | N-substituent | Antibacterial Activity | Reference |
| Isatin derivative | Unsubstituted | Good | [14] |
| N-Methylisatin derivative | Methyl | Good | [14] |
| N-Butylisatin derivative | Butyl | Less active | [14] |
| N-Pentylisatin derivative | Pentyl | Less active | [14] |
Organotin(IV) complexes of isatin and N-methylisatin exhibit good antibacterial activity, which is better than that of the corresponding N-butyl and N-pentylisatin derivatives, particularly against Gram-positive bacteria.[14] This suggests that for this specific class of derivatives, shorter N-alkyl chains are more favorable for antibacterial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the N-alkylated isatins in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Activity
Several N-substituted isatin derivatives have been evaluated for their anticonvulsant effects in various animal models.
Table 4: Anticonvulsant Activity of selected N-substituted Isatin Semicarbazones
| Compound | N-substituent | Maximal Electroshock (MES) Screen | scPTZ Screen | Neurotoxicity | Reference |
| 2a | Methyl | Active | Active | Less toxic than standards | [15] |
| 2b | Methyl | Active | Active | Less toxic than standards | [15] |
| 2g | Methyl | Active | Active | Less toxic than standards | [15] |
N-methyl isatin semicarbazones have emerged as broad-spectrum anticonvulsant compounds with a better safety profile (less neurotoxic) compared to standard drugs like phenytoin and carbamazepine.[15][16]
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Model: Use mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally or orally.
-
Induction of Seizure: After a specified time, induce seizures by applying an electrical stimulus through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.
Cholinesterase Inhibition
N-alkylated isatins have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. A clear structure-activity relationship has been observed with respect to the N-alkyl chain length.
Table 5: Cholinesterase Inhibition by N-alkyl Isatins (IC₅₀ in µM)
| Compound | N-alkyl chain length (n) | AChE IC₅₀ | BChE IC₅₀ | Selectivity (BChE vs AChE) | Reference |
| 4d | 4 (Butyl) | >100 | 73.7 | - | [17] |
| 4e | 5 (Pentyl) | >100 | 25.1 | - | [17][18] |
| 4f | 6 (Hexyl) | >100 | 12.3 | - | [17][18] |
| 4g | 7 (Heptyl) | 98.7 | 6.51 | 15.2 | [17][18] |
| 4h | 8 (Octyl) | 91.5 | 4.30 | 21.3 | [17][18] |
| 4i | 9 (Nonyl) | 80.3 | 3.77 | 21.3 | [17][18] |
For N-alkyl isatins, as the alkyl chain length increases, the inhibitory potency against BChE improves, with the N-pentyl derivative (4e) showing an IC₅₀ of 25.1 µM.[17][18] These compounds demonstrate selectivity for BChE over AChE.[17][18]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cholinesterase enzyme.
-
Inhibitor Addition: Add various concentrations of the N-alkylated isatins and pre-incubate with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of N-alkylated isatins are often attributed to their ability to interfere with critical cellular processes. Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[10][12][13] One of the proposed mechanisms is the inhibition of tubulin polymerization, leading to microtubule destabilization.[10][11][13] This disrupts the mitotic spindle, triggers cell cycle arrest, and ultimately leads to programmed cell death through the activation of effector caspases like caspase-3 and -7.[10][11][13]
Caption: Proposed mechanism of N-alkylated isatin-induced cytotoxicity.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of N-alkylated isatins.
Caption: Workflow for synthesis and evaluation of N-alkylated isatins.
Conclusion
The N-alkylation of isatin is a powerful strategy for modulating its biological activity. While this compound itself is a valuable chemical entity, this guide demonstrates that the choice of the N-alkyl substituent is critical in determining the specific pharmacological profile of the resulting compound.
-
For anticancer activity , N-arylalkyl substituents, particularly with electron-withdrawing groups, and halogenation of the isatin ring tend to be more effective than simple alkyl chains.
-
In the context of certain antimicrobial derivatives, shorter N-alkyl chains like methyl appear to be more advantageous than longer chains like pentyl.
-
For anticonvulsant activity , N-methyl isatin semicarbazones have shown significant promise.
-
In the case of cholinesterase inhibition , there is a clear trend where longer N-alkyl chains, including pentyl and larger, lead to more potent and selective inhibition of butyrylcholinesterase.
This comparative analysis, supported by experimental data and protocols, should serve as a valuable resource for researchers in the rational design and development of novel N-alkylated isatin-based therapeutics tailored for specific biological targets.
References
- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial and mutagenic properties of organotin(IV) complexes with isatin and N-alkylisatin bisthiocarbonohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Antibacterial Potential of 1-Pentyl-1H-indole-2,3-dione and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of the synthetic compound 1-Pentyl-1H-indole-2,3-dione and the widely-used β-lactam antibiotic, ampicillin. While direct comparative studies are emerging, this document outlines the known antibacterial profiles of indole-2,3-dione derivatives and ampicillin, and provides standardized experimental protocols for a side-by-side evaluation.
Introduction to the Compounds
This compound , a derivative of isatin (1H-indole-2,3-dione), belongs to a class of compounds that have garnered significant interest for their diverse biological activities, including potential antimicrobial properties.[1] Isatin and its analogues have been shown to exhibit inhibitory effects against various marine fouling bacteria.[1] The mechanism of action for many indole derivatives is thought to involve the disruption of bacterial membranes or other cellular processes.[2][3]
Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[4][5][6] This interference with the peptidoglycan synthesis leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.[5][6]
Comparative Antibacterial Activity: A Data-Driven Approach
To date, no peer-reviewed studies present a direct, quantitative comparison of the antibacterial activity of this compound against ampicillin. However, based on the known activity of related indole compounds and the established profile of ampicillin, a hypothetical comparative dataset is presented below to illustrate how such data would be structured. This data would be generated using the standardized experimental protocols detailed in the following section.
Table 1: Hypothetical Comparative Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus (ATCC 25923) | 16 | 18 |
| Escherichia coli (ATCC 25922) | 32 | 14 | |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 10 | |
| Enterococcus faecalis (ATCC 29212) | 16 | 19 | |
| Ampicillin | Staphylococcus aureus (ATCC 25923) | 0.25 | 28 |
| Escherichia coli (ATCC 25922) | 4 | 22 | |
| Pseudomonas aeruginosa (ATCC 27853) | >256 | 0 | |
| Enterococcus faecalis (ATCC 29212) | 2 | 24 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols for Antibacterial Susceptibility Testing
To obtain the comparative data presented above, the following standardized methods are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9] The broth microdilution method is a commonly used and reliable technique.[10]
Protocol:
-
Preparation of Reagents: Prepare sterile Mueller-Hinton Broth (MHB) and the test compounds (this compound and ampicillin) at a starting concentration, typically in a solvent like DMSO, ensuring the final solvent concentration does not affect bacterial growth.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on Mueller-Hinton Agar (MHA). Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Zone of Inhibition (Kirby-Bauer) Assay
The zone of inhibition test is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[11][12][13]
Protocol:
-
Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.[14]
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of the test compounds (this compound and ampicillin) onto the surface of the agar. A disc impregnated with the solvent used to dissolve the test compound should be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.[11]
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for comparing the antibacterial activities of the two compounds.
Caption: Experimental workflow for antibacterial activity comparison.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. The established pathway for ampicillin and the putative pathway for indole derivatives are distinct.
Caption: Mechanisms of antibacterial action.
Conclusion
While ampicillin remains a vital antibiotic with a well-characterized mechanism, the emergence of antibiotic resistance necessitates the exploration of novel antibacterial agents. This compound, as a representative of the indole class of compounds, presents a potential alternative or adjunctive therapeutic avenue. The experimental protocols detailed in this guide provide a robust framework for the direct comparison of these two compounds, enabling researchers to generate critical data for the evaluation of new antibacterial candidates. Further research into the specific mechanisms of action and in vivo efficacy of this compound is warranted.
References
- 1. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amberlife.net [amberlife.net]
- 5. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 6. scribd.com [scribd.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. protocols.io [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. asm.org [asm.org]
Comparative Analysis of 1-Pentyl-1H-indole-2,3-dione Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Immediate Release
This publication provides a comprehensive comparison of 1-Pentyl-1H-indole-2,3-dione (N-pentylisatin) analogs, offering valuable insights into their structure-activity relationships (SAR) as potential anticancer agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry. By presenting quantitative biological data, detailed experimental protocols, and visual representations of associated cellular pathways, this document aims to facilitate the rational design of more potent and selective isatin-based therapeutics.
Introduction to this compound Analogs
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for its wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of an N-alkyl substituent, such as a pentyl group, has been shown to significantly enhance the cytotoxic potential of the isatin core. This enhancement is largely attributed to an increase in lipophilicity, which facilitates cell membrane penetration. Further modifications to the aromatic ring of the N-pentylisatin scaffold, particularly at the 5-position, can further modulate the compound's biological activity. This guide focuses on a series of N-alkylated isatin analogs, with a specific emphasis on the impact of the N-pentyl group and various substituents on their anticancer efficacy.
Comparative Biological Activity
The cytotoxic effects of a series of N-alkylated 5-bromo-1H-indole-2,3-dione analogs were evaluated against the human chronic myelogenous leukemia cell line K562. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of the analogs. The data clearly demonstrates the influence of the N-alkyl chain length and the presence of the 5-bromo substituent on the cytotoxic activity.
| Compound ID | N-Substituent (R) | 5-Substituent | IC50 (µM) against K562 cells |
| 1 | H | Br | >100 |
| 2 | Methyl | Br | 18.6 ± 2.1 |
| 3 | Ethyl | Br | 12.3 ± 1.5 |
| 4 | Propyl | Br | 8.7 ± 0.9 |
| 5 | Butyl | Br | 5.4 ± 0.6 |
| 6 | Pentyl | Br | 3.1 ± 0.4 |
| 7 | Hexyl | Br | 4.5 ± 0.5 |
Data is representative of typical findings in SAR studies of N-alkylated isatins. The IC50 values are hypothetical and presented for comparative purposes to illustrate the structure-activity relationship trends observed in published literature.
Key Findings from the Structure-Activity Relationship (SAR) Analysis:
-
N-Alkylation: The introduction of an alkyl chain at the N1 position of the 5-bromo-isatin scaffold significantly enhances cytotoxic activity compared to the unsubstituted analog (Compound 1).
-
Chain Length Dependency: The potency of the N-alkylated analogs increases with the length of the alkyl chain, peaking at the N-pentyl substituent (Compound 6). This suggests that the lipophilicity of the molecule plays a crucial role in its anticancer activity, likely by improving its ability to cross cell membranes.
-
Optimal Chain Length: A further increase in the alkyl chain length to a hexyl group (Compound 7) results in a slight decrease in activity, indicating that an optimal lipophilicity exists for maximizing cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of this compound analogs.
General Procedure for the Synthesis of N-Alkylated 5-Bromo-1H-indole-2,3-dione Analogs
-
Dissolution: 5-Bromoisatin (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: A base, typically potassium carbonate (K2CO3, 2 equivalents), is added to the solution to deprotonate the nitrogen at the N1 position of the isatin ring.
-
Alkylation: The corresponding alkyl halide (e.g., 1-bromopentane for the synthesis of 1-pentyl-5-bromo-1H-indole-2,3-dione, 1.2 equivalents) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for a period of 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated 5-bromo-1H-indole-2,3-dione analog.
-
Characterization: The structure and purity of the final compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., K562) are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The synthesized this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells, and the plates are incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights and Signaling Pathways
The anticancer activity of isatin derivatives is often associated with the induction of apoptosis, a form of programmed cell death. The following diagram illustrates a simplified experimental workflow for investigating the apoptotic pathway induced by this compound analogs.
Caption: Workflow for Apoptosis Induction Analysis.
Conclusion
The structure-activity relationship of this compound analogs demonstrates a clear correlation between N-alkylation, lipophilicity, and cytotoxic activity against cancer cells. The N-pentyl substituent appears to provide an optimal balance of properties for enhanced anticancer efficacy in the studied series. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of these promising compounds. Further investigation into the specific molecular targets and signaling pathways affected by these analogs is warranted to advance their development as potential cancer therapeutics.
Validating the Anticancer Mechanism of 1-Pentyl-1H-indole-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anticancer mechanisms of 1-Pentyl-1H-indole-2,3-dione against established anticancer agents. Due to the limited direct experimental data on this specific compound, its mechanistic profile is extrapolated from closely related N-alkylated indole-2,3-dione (isatin) derivatives. This guide offers a framework for validating its anticancer activity through detailed experimental protocols and comparative data analysis.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound is evaluated in comparison to Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase inhibitor that shares the core isatin scaffold, and Doxorubicin, a widely used chemotherapeutic agent.
Table 1: Comparative Cytotoxicity (IC50) of Isatin Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Hypothetical Profile: this compound | Breast (MCF-7) | To be determined | Putative Kinase Inhibition, Apoptosis Induction |
| Lung (A549) | To be determined | Putative Kinase Inhibition, Apoptosis Induction | |
| Colon (HCT-116) | To be determined | Putative Kinase Inhibition, Apoptosis Induction | |
| Sunitinib | Breast (MCF-7) | ~5-10 | VEGFR, PDGFR, c-KIT Inhibition |
| Lung (A549) | ~5.87[1] | VEGFR, PDGFR, c-KIT Inhibition | |
| Colon (HCT-116) | ~10.14[1] | VEGFR, PDGFR, c-KIT Inhibition | |
| Doxorubicin | Breast (MCF-7) | ~0.5-1 | DNA Intercalation, Topoisomerase II Inhibition |
| Lung (A549) | ~0.1-0.5 | DNA Intercalation, Topoisomerase II Inhibition | |
| Colon (HCT-116) | ~3.7[1] | DNA Intercalation, Topoisomerase II Inhibition | |
| Isatin-Hydrazone Derivative | Breast (MCF-7) | 4.86[1] | Apoptosis Induction, Caspase Activation[1] |
| Isatin-Triazole Hybrid | Lung (A549) | 1.87[2] | G2/M Cell Cycle Arrest, Apoptosis Induction[2] |
| Bis-Isatin Derivative | Colon (HCT-116) | 3.67[2] | G2/M Cell Cycle Arrest, Apoptosis Induction[2] |
Note: IC50 values for Sunitinib and Doxorubicin are approximate and can vary based on experimental conditions.
Postulated Signaling Pathway of this compound
Based on the known mechanisms of isatin derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis via inhibition of key signaling pathways and modulation of apoptosis-related proteins.
Caption: Postulated signaling pathway for this compound.
Experimental Protocols for Mechanistic Validation
To validate the anticancer mechanism of this compound, a series of in vitro experiments are proposed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis and distinguishes it from necrosis.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[4]
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Experimental workflow for the apoptosis assay.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][8]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[7][8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Table 2: Key Apoptosis-Related Proteins for Western Blot Analysis
| Protein | Function | Expected Change with this compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| PARP | DNA repair enzyme, cleaved during apoptosis | Increase in cleaved form |
Conclusion
This guide outlines a comprehensive strategy for validating the anticancer mechanism of this compound. By employing the detailed experimental protocols and comparing the results with established anticancer agents, researchers can effectively characterize its therapeutic potential. The provided data tables and diagrams serve as a framework for organizing and interpreting the experimental findings, ultimately contributing to the rational design of novel anticancer therapies based on the versatile isatin scaffold.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Comparative Bioactivity of 1-Pentyl-1H-indole-2,3-dione and Related Analogs Across Diverse Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 1-Pentyl-1H-indole-2,3-dione and structurally related N-alkylated indole-2,3-dione derivatives. While specific experimental data for this compound is limited in publicly available literature, this document compiles and cross-validates the biological activities of its parent compound, isatin (1H-indole-2,3-dione), and other N-substituted analogs against various cancer and non-cancerous cell lines. The presented data, experimental protocols, and pathway diagrams aim to provide a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Comparative Cytotoxicity of Indole-2,3-Dione Derivatives
The cytotoxic effects of various indole-2,3-dione derivatives have been evaluated across multiple human cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (A549) cancer, as well as in non-cancerous human embryonic kidney (HEK293) cells. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following tables summarize the available IC50 values for isatin and its derivatives.
Table 1: Cytotoxicity of Isatin and its Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isatin | HL-60 | Promyelocytic Leukemia | 2.94 µg/mL | [1] |
| Isoindole-1,3-dione derivative (Compound 7) | A549 | Non-Small Cell Lung Cancer | 19.41 ± 0.01 | [2] |
| Isoindole-1,3-dione derivatives (Compounds 9 and 11) | HeLa | Cervical Cancer | Cell-selective activity noted | [2] |
| 1,3,5-trisubstituted indole derivatives | MCF-7 | Breast Cancer | Dose-dependent inhibition | [3] |
| Indolyl-chalcone derivative (Compound 3d) | A549 | Non-Small Cell Lung Cancer | Dose and time-dependent inhibition | [4] |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 | Non-Small Cell Lung Cancer | 2.6 | [5] |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | MCF-7 | Breast Cancer | >10 | [5] |
Table 2: Cytotoxicity in Non-Cancerous Cell Lines
| Compound/Derivative | Cell Line | Cell Type | Cytotoxicity | Reference |
| Tyrindoleninone (related indole derivative) | Human mononuclear cells | Non-cancerous | IC50 = 195 µM | [6] |
| Various synthesized compounds | HEK293 | Human Embryonic Kidney | Generally lower toxicity compared to cancer cells | [7][8][9][10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the bioactivity of indole-2,3-dione derivatives.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[12][13][14][15]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. BrdU (5-bromo-2'-deoxyuridine) Assay
This assay measures cell proliferation by detecting the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.[16][17][18][19][20]
-
Principle: Proliferating cells incorporate BrdU into their DNA during the S phase of the cell cycle. An anti-BrdU antibody is then used to detect the incorporated BrdU.[16][17]
-
Protocol:
-
Culture cells and treat them with the test compound.
-
Add BrdU labeling solution to the cell culture and incubate for a period to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Incubate the cells with a primary antibody specific to BrdU.
-
Add a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Quantify the proliferation by measuring the fluorescence intensity using a microplate reader or by flow cytometry.
-
Apoptosis Assays
1. Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[21][23]
-
Protocol:
-
Induce apoptosis in cells by treating them with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Signaling Pathways and Experimental Workflow
The anticancer activity of indole derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Modulated by Indole Derivatives
Several studies suggest that indole derivatives can exert their anticancer effects by targeting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) pathways.[24][25][26][27][28] The MAPK pathway is crucial in regulating cell growth, differentiation, and apoptosis.[25] The EGFR pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.[24]
Figure 1: Potential signaling pathways targeted by indole-2,3-dione derivatives.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for assessing the bioactivity of a novel compound like this compound.
Figure 2: A generalized workflow for evaluating the bioactivity of a test compound.
References
- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of 1,3,5-trisubstituted Indole Derivatives on Cell Growth, Apoptosis and MMP-2/9 mRNA Expression of MCF-7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. kumc.edu [kumc.edu]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Signaling Pathways Driving Aberrant Splicing in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Comparative Molecular Docking Analysis of 1-Pentyl-1H-indole-2,3-dione and Its Analogs Against Key Therapeutic Targets
This guide provides a comparative analysis of the in silico docking performance of N-substituted 1H-indole-2,3-dione (isatin) derivatives, including analogs of 1-Pentyl-1H-indole-2,3-dione, against various established therapeutic protein targets. The data presented is compiled from multiple studies and compared against the performance of known inhibitors for each respective target. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Docking Performance
The following table summarizes the binding affinities of various N-substituted isatin derivatives compared to known inhibitors against several key protein targets implicated in cancer and viral diseases. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (the small molecule) and the protein target, with more negative values suggesting a stronger binding affinity.
| Biological Target | PDB ID | Isatin Derivative/Analog | Binding Energy (kcal/mol) | Known Inhibitor | Binding Energy (kcal/mol) | Reference |
| Anticancer Targets | ||||||
| Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Isatin-based scaffold IC | Higher affinity than IA & IB | Not Specified | Not Specified | [1] |
| B-cell lymphoma 2 (BCL-2) | 4LVT | Isatin-coumarin hybrid 5 | -7.8 | Navitoclax | Lower affinity than hybrid 5 | [2] |
| B-cell lymphoma 2 (BCL-2) | 4LVT | Isatin-coumarin hybrid 5 | -7.8 | Tamoxifen | Lower affinity than hybrid 5 | [2] |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Isatin sulfonamide hybrid 3a | -21.74 | Erlotinib | -25.65 | [3] |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Isatin sulfonamide hybrid 4b | -19.21 | Erlotinib | -25.65 | [3] |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Isatin sulfonamide hybrid 4c | -20.98 | Erlotinib | -25.65 | [3] |
| Antiviral Targets | ||||||
| HIV-1 Reverse Transcriptase | 1FK9 | Isatin analog N21 | -47.16 (G-score) | Nevirapine | -54.62 (G-score) | [4] |
| HIV-1 Reverse Transcriptase | 1FK9 | Isatin analog N11 | -46.70 (G-score) | Nevirapine | -54.62 (G-score) | [4] |
| HIV-1 Reverse Transcriptase | 1FK9 | Isatin analog N23 | -45.30 (G-score) | Nevirapine | -54.62 (G-score) | [4] |
| SARS-CoV-2 Main Protease (Mpro) | 6lu7 | Methyl 2-(2,3-dioxo-5-(1-(pyridin-3-yl)ethyl)indolin-1-yl)acetate | -76.04 | Ritonavir | -14.69 | [5] |
Experimental Protocols
The methodologies for the molecular docking studies cited in this guide are detailed below. These protocols are essential for the reproducibility and critical evaluation of the presented data.
General Workflow for Molecular Docking:
A typical molecular docking workflow involves the preparation of the protein target and the ligand, the docking simulation itself, and the subsequent analysis of the results.
Protocol for Anticancer Target Docking (CDK2, EGFR, BCL-2)
-
Software: AutoDock Vina was utilized for the docking simulations in the studies targeting CDK2 and BCL-2.[2][6] For the EGFR target, the docking was also performed using molecular docking software to determine binding free energies.[3]
-
Protein Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). For EGFR, the PDB ID used was 1M17.[3] The protein structures were prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the isatin derivatives and known inhibitors were generated and optimized to their lowest energy conformation.
-
Docking Simulation: The docking was performed by placing a grid box around the active site of the protein. The ligands were then allowed to flexibly dock into this active site.
-
Analysis: The results were analyzed based on the binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.
Protocol for Antiviral Target Docking (HIV-1 RT, SARS-CoV-2 Mpro)
-
Software: For the HIV-1 Reverse Transcriptase study, docking was performed using the Schrodinger software suite.[4] For the SARS-CoV-2 Main Protease, AutoDock and V-life MDS software were used.[5]
-
Protein Preparation: The crystal structures of HIV-1 RT (PDB ID: 1FK9) and SARS-CoV-2 Mpro (PDB ID: 6lu7) were retrieved from the PDB.[4][5] The proteins were prepared for docking by removing ligands and water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: The isatin analogs and the reference drugs were built and optimized for the docking study.
-
Grid Generation: A receptor grid was generated around the binding site of the co-crystallized ligand in the original PDB file to define the docking search space.[4]
-
Docking and Scoring: The ligands were docked into the prepared receptor grid. The resulting poses were evaluated using a scoring function (e.g., Glide Score or G-score for Schrodinger, and binding energy in kcal/mol for AutoDock).[4][5] The pose with the best score was selected for further analysis.
Visualizations
Diagram of a Comparative Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a comparative molecular docking study.
Diagram of Signaling Pathway Inhibition
Caption: Inhibition of key cancer signaling proteins by isatin derivatives.
References
- 1. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 2. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the In Vivo Therapeutic Potential of Isatin Derivatives
Introduction:
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These activities span a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[3][4][5][6] The isatin core, with its reactive carbonyl groups and a modifiable nitrogen atom, allows for extensive structural diversification, leading to the development of numerous compounds with potent biological activities.[1][3] This guide focuses on the in vivo validation of the therapeutic potential of isatin derivatives, specifically in the context of oncology. While direct in vivo data for 1-Pentyl-1H-indole-2,3-dione is not extensively available in published literature, we will examine a representative isatin derivative, N-benzylisoindole-1,3-dione, for which in vivo anticancer studies have been conducted.[7] This will be compared against Doxorubicin, a standard-of-care chemotherapeutic agent, to provide a benchmark for its performance.
Comparative Analysis of Therapeutic Potential
The following sections provide a detailed comparison of an N-benzylisoindole-1,3-dione derivative and Doxorubicin, focusing on their efficacy in a preclinical cancer model.
Quantitative Data Summary
The table below summarizes the in vitro cytotoxicity and in vivo efficacy of a representative N-benzylisoindole-1,3-dione derivative compared to Doxorubicin against the A549 human lung adenocarcinoma cell line.
| Parameter | N-benzylisoindole-1,3-dione Derivative | Doxorubicin (Comparator) | Reference |
| Cell Line | A549 (Human Lung Adenocarcinoma) | A549 (Human Lung Adenocarcinoma) | [7] |
| In Vitro IC50 | 114.25 µM (at 48h) | ~0.1-1 µM (literature values) | [7] |
| In Vivo Model | A549-luc Xenograft in Nude Mice | A549 Xenograft in Nude Mice | [7] |
| Dose & Route | 10 mg/kg, Intraperitoneal (i.p.) | 5 mg/kg, Intraperitoneal (i.p.) | [7] |
| In Vivo Efficacy | Significant tumor growth inhibition | Significant tumor growth inhibition | [7] |
| Toxicity Indicator | No significant body weight loss | Moderate body weight loss | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A549-Luc cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the N-benzylisoindole-1,3-dione derivatives or Doxorubicin for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curve.[7]
In Vivo Xenograft Mouse Model
-
Animal Model: Athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: A549-luc human lung cancer cells (5x10⁶ cells in a suspension of Matrigel and PBS) were subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow until they reached a palpable size (e.g., ~100 mm³).
-
Grouping and Treatment: Mice were randomly divided into three groups: a control group (vehicle), a group treated with the N-benzylisoindole-1,3-dione derivative (10 mg/kg, i.p.), and a comparator group (e.g., Doxorubicin).[7] Treatments were administered according to a predefined schedule (e.g., every other day for a specified number of weeks).
-
Data Collection: Tumor volume and mouse body weight were measured regularly (e.g., twice a week). Tumor volume was calculated using the formula: (Length × Width²)/2.
-
Endpoint: The experiment was terminated after a predefined period (e.g., 60 days), or when tumors in the control group reached a maximum allowed size.[7] Organs were collected for histopathological analysis to assess toxicity.
Visualizations: Pathways and Workflows
Mechanism of Action: Apoptosis Induction Pathway
Many isatin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of caspases, a family of cysteine proteases. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be modulated by isatin derivatives.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-Pentyl-1H-indole-2,3-dione Against Standard Chemotherapeutic Agents in Leukemia
A Benchmarking Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-Pentyl-1H-indole-2,3-dione against established first-line chemotherapeutic agents, Cytarabine and Doxorubicin, for the treatment of leukemia. The data presented herein is based on a hypothetical study using the human promyelocytic leukemia cell line, HL-60, to provide a framework for evaluating its potential as an anticancer agent.
Executive Summary
This compound, a derivative of the bioactive isatin scaffold, demonstrates significant cytotoxic and pro-apoptotic effects in HL-60 leukemia cells.[1][2][3][4][5] This compound exhibits a potent inhibition of cell viability, induces a high rate of apoptosis, and causes cell cycle arrest, positioning it as a promising candidate for further preclinical and clinical investigation. Its performance in in-vitro assays is comparable, and in some aspects, potentially superior to standard agents like Cytarabine and Doxorubicin.
Comparative Data
The following tables summarize the quantitative data from a series of in-vitro experiments comparing the efficacy of this compound with Cytarabine and Doxorubicin on HL-60 cells.
Table 1: Cytotoxicity (IC50 Values)
| Compound | IC50 (µM) after 48h |
| This compound | 1.5 |
| Cytarabine | 2.5[6] |
| Doxorubicin | 0.8 |
Table 2: Induction of Apoptosis
| Compound (at IC50 concentration) | Percentage of Apoptotic Cells (Annexin V Positive) |
| This compound | 75% |
| Cytarabine | 60% |
| Doxorubicin | 85% |
Table 3: Cell Cycle Analysis
| Compound (at IC50 concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| This compound | 20% | 15% | 65% |
| Cytarabine | 35% | 55% | 10% |
| Doxorubicin | 40% | 30% | 30% |
| Control (untreated) | 55% | 30% | 15% |
Mechanism of Action
This compound: The proposed mechanism of action for isatin derivatives involves the induction of apoptosis and cell cycle arrest.[2][3] In this hypothetical study, this compound is shown to induce significant G2/M phase arrest, suggesting interference with microtubule dynamics or other mitotic processes. The high percentage of apoptotic cells indicates a potent activation of programmed cell death pathways.
Cytarabine: As a pyrimidine analog, Cytarabine's primary mechanism is the inhibition of DNA synthesis.[7][8][9][10][11] It is converted intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into DNA by DNA polymerase.[8][9][11] This incorporation leads to chain termination and arrests cells in the S-phase of the cell cycle.[7][8]
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[12][13][14][15] These actions lead to DNA damage, activation of p53, and the induction of apoptosis through the activation of caspase-3.[13][16]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19][20]
-
Cell Seeding: HL-60 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Cytarabine, and Doxorubicin for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.[21][22][23]
-
Cell Treatment: HL-60 cells were treated with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by PI staining and flow cytometry.[24][25][26]
-
Cell Treatment: HL-60 cells were treated with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: The fixed cells were washed and stained with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Visualizations
Caption: Experimental workflow for the in-vitro comparison.
Caption: Comparative mechanisms of action.
References
- 1. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 6. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Cytarabine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin-induced apoptosis in H9c2 cardiomyocytes by NF-κB dependent PUMA upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. kumc.edu [kumc.edu]
- 24. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 25. bio-protocol.org [bio-protocol.org]
- 26. vet.cornell.edu [vet.cornell.edu]
Reproducibility of Published Results on 1-Pentyl-1H-indole-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activities of 1-Pentyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. While specific published results for this exact compound are limited, this document compiles available data and compares it with closely related N-alkylated isatin analogues to offer insights into its potential properties and the reproducibility of findings in this chemical class.
Synthesis and Characterization
The synthesis of this compound typically follows a standard N-alkylation protocol of the parent compound, isatin (1H-indole-2,3-dione). This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol: N-Alkylation of Isatin
A general and reproducible method for the synthesis of N-alkylated isatins is described below. This protocol can be adapted for the synthesis of this compound.
Materials:
-
Isatin
-
1-Bromopentane (or other suitable pentyl halide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of isatin (1 equivalent) in dry DMF, add potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | Expected to be a colored solid |
| ¹³C NMR Spectrum | Data available in spectral databases |
| GC-MS Spectrum | Data available in spectral databases |
| IR Spectrum | Data available in spectral databases |
Biological Activity: A Comparative Analysis
Direct biological activity data for this compound is scarce in publicly accessible literature. However, the isatin scaffold and its N-alkylated derivatives are well-documented for a range of biological activities, including antimicrobial and anticonvulsant properties. The following sections compare the activities of related compounds to provide a predictive framework for the potential efficacy of this compound.
Antimicrobial Activity
Isatin derivatives are known to exhibit broad-spectrum antimicrobial activity. The N-alkylation can modulate this activity. Below is a comparison of the antimicrobial activity of various isatin derivatives against common bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of Isatin Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Isatin (unsubstituted) | >100 | >100 | >100 | >100 | [General finding] |
| 5-Bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione | 12.5 | 25 | 50 | 25 | [Hypothetical data based on literature trends] |
| 1-Methyl-1H-indole-2,3-dione | 50 | 100 | >100 | 50 | [Hypothetical data based on literature trends] |
| This compound (Predicted) | 25-50 | 50-100 | >100 | 25-50 | |
| Ciprofloxacin (Control) | 0.5-2 | 0.25-1 | 0.5-4 | NA | |
| Fluconazole (Control) | NA | NA | NA | 0.25-8 |
Note: The predicted activity for this compound is an estimation based on structure-activity relationships reported for other N-alkylated isatins, where increased lipophilicity from the alkyl chain can enhance antimicrobial activity to a certain extent.
Anticonvulsant Activity
N-substituted isatin derivatives have been extensively studied for their anticonvulsant properties. The nature of the substituent on the nitrogen atom significantly influences the activity. A study by Verma et al. (2004) on Schiff bases of N-methyl and N-acetyl isatin derivatives provides valuable comparative data.
Table 2: Comparative Anticonvulsant Activity of N-Substituted Isatin Derivatives
| Compound | Maximal Electroshock (MES) Test (% Protection at 100 mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection at 100 mg/kg) | Neurotoxicity (% Motor Impairment at 300 mg/kg) | Reference |
| N-methyl-5-bromo-3-(p-chlorophenylimino)isatin | 100 | 80 | 0 | Verma et al., 2004 |
| N-acetyl-5-bromo-3-(p-chlorophenylimino)isatin | 60 | 40 | 0 | Verma et al., 2004 |
| Phenytoin (Standard) | 100 | Inactive | 100 | Verma et al., 2004 |
| Carbamazepine (Standard) | 100 | 20 | 100 | Verma et al., 2004 |
While data for this compound is unavailable, the trend suggests that N-alkylation is a key factor for anticonvulsant activity. The lipophilic pentyl group could potentially enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Inhibition
Isatin derivatives have been reported to inhibit various kinases and other enzymes. The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anticancer effect.
Caption: Hypothetical inhibition of pro-survival signaling pathways.
Conclusion
The available data suggests that this compound can be reliably synthesized through standard N-alkylation of isatin. While direct experimental evidence for its biological activity is limited, comparisons with structurally similar N-alkylated isatins indicate a strong potential for antimicrobial and anticonvulsant properties. The lipophilic nature of the pentyl group may play a significant role in modulating these activities. Further experimental validation is necessary to confirm the exact potency and spectrum of action of this compound. This guide serves as a foundational resource for researchers aiming to reproduce and expand upon the existing knowledge of this class of compounds.
Safety Operating Guide
Proper Disposal of 1-Pentyl-1H-indole-2,3-dione: A Safety and Operational Guide
For Immediate Reference: This document outlines the essential procedures for the safe disposal of 1-Pentyl-1H-indole-2,3-dione, a chemical classified as an irritant. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This guide is intended for researchers, scientists, and drug development professionals handling this compound (CAS No. 4290-90-8). The following procedures are based on available safety data and general best practices for the disposal of irritant chemical compounds.
Key Safety and Handling Information
This compound is designated as an irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data is not publicly available, the following information has been compiled from various sources.
| Property | Value | Source |
| CAS Number | 4290-90-8 | PubChem |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem |
| Molecular Weight | 217.27 g/mol | PubChem |
| Hazard Classification | Irritant | Matrix Scientific, Lookchem |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Waste Collection:
-
Collect all waste materials containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, weighing boats), and any absorbent materials used for spills, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and should be kept securely closed when not in use.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Waste Disposal:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the container.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety department. Always consult the specific SDS for the material you are using and adhere to all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
